(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Description
BenchChem offers high-quality (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-4-(2,5-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEDYAFWGILHRM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)CC[C@@H](C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a non-canonical amino acid with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly registered, indicating its likely novelty, this guide establishes a framework for its synthesis, characterization, and potential utility based on established chemical principles and data from analogous compounds. We present a detailed, plausible synthetic route, outline state-of-the-art analytical methodologies for its characterization, and discuss its potential pharmacological significance. This document is intended to serve as a foundational resource for researchers interested in exploring the properties and applications of this and similar halogenated amino acid derivatives.
Introduction: The Emerging Role of Halogenated Amino Acids in Drug Discovery
The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery. These tailored building blocks can impart unique conformational constraints, enhance metabolic stability, and introduce novel pharmacophoric features. Among these, halogenated amino acids are of particular interest. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, electronic properties, and binding interactions with biological targets.
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid belongs to this promising class of compounds. The presence of a dichlorinated phenyl ring suggests its potential as a scaffold for developing novel therapeutics, potentially in areas such as oncology, neuroscience, and infectious diseases, where chlorinated compounds have already demonstrated significant clinical success.[1] This guide provides a comprehensive technical overview for the synthesis and analysis of this intriguing molecule.
Physicochemical Properties
While experimental data for the target compound is not available, its physicochemical properties can be predicted based on its structure and comparison with its analogs.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |
| Molecular Weight | 248.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa (α-amino) | ~9-10 |
| pKa (α-carboxyl) | ~2-3 |
Proposed Asymmetric Synthesis
The asymmetric synthesis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid can be achieved through the diastereoselective alkylation of a chiral glycine enolate equivalent. The following protocol utilizes an Evans oxazolidinone auxiliary, a well-established method for the asymmetric synthesis of α-amino acids that offers high stereocontrol.[2][3]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Step-by-Step Experimental Protocol
Part 1: Preparation of the N-Acyloxazolidinone
-
Synthesis of (S)-4-isopropyl-2-oxazolidinone: This chiral auxiliary can be synthesized from the readily available amino acid L-valine.
-
N-Acylation: The synthesized (S)-4-isopropyl-2-oxazolidinone is then acylated with an appropriate acyl chloride (e.g., bromoacetyl chloride) to attach the glycine moiety.
Part 2: Synthesis of the Electrophile (2,5-Dichlorobenzyl bromide)
-
Starting Material: Commercially available 2,5-dichlorotoluene serves as the starting material.
-
Bromination: The benzylic position is brominated using a standard radical bromination procedure, for example, with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, followed by purification.[4]
Part 3: Asymmetric Alkylation and Deprotection
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: A solution of 2,5-dichlorobenzyl bromide in THF is added to the enolate solution at -78 °C. The bulky isopropyl group of the chiral auxiliary sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired (S)-stereochemistry at the α-carbon. The reaction is allowed to proceed at low temperature until completion.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The diastereomeric product is purified by column chromatography on silica gel.
-
Cleavage of the Chiral Auxiliary: The purified N-alkyloxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide and hydrogen peroxide are added to cleave the chiral auxiliary, which can be recovered and recycled.
-
Isolation of the Final Product: After the cleavage reaction is complete, the reaction mixture is worked up to isolate the crude (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The final product is then purified by recrystallization or chromatography.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include those for the aromatic protons on the dichlorophenyl ring, the methine proton at the α-carbon, the methylene protons of the butyric acid chain, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the α-carbon, and the carbons of the side chain.[5]
-
2D NMR (COSY, HSQC, HMBC): These techniques can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition (C₁₀H₁₁Cl₂NO₂).
-
Fragmentation Pattern: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in a 9:6:1 ratio), which is a definitive indicator of the presence of the dichlorophenyl moiety.[6][7][8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purity Determination: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid can be used to determine the chemical purity of the final compound.
-
Chiral HPLC: The enantiomeric purity of the synthesized amino acid must be determined using a chiral stationary phase (CSP). Several types of chiral columns are suitable for the separation of underivatized or derivatized amino acid enantiomers, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns).[9][10][11]
Analytical Protocols Workflow
Caption: Analytical workflow for the characterization of the target compound.
Potential Applications and Pharmacological Relevance
While the specific biological activity of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid has not been reported, its structural features suggest several areas of potential pharmacological interest:
-
Scaffold for Drug Design: As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics with improved stability and altered receptor binding profiles.
-
Intermediate for Heterocyclic Synthesis: The amino and carboxylic acid functionalities provide reactive handles for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many approved drugs.
-
Modulation of Biological Pathways: Dichlorophenyl moieties are present in numerous bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[12] The specific 2,5-dichloro substitution pattern may offer a unique steric and electronic profile for interaction with biological targets.
Conclusion
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid represents a potentially valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide provides a comprehensive and actionable framework for its asymmetric synthesis and rigorous analytical characterization. By leveraging established methodologies in chiral synthesis and modern analytical techniques, researchers can confidently prepare and validate this compound, paving the way for its exploration in various therapeutic areas. The insights and protocols detailed herein are intended to empower scientists to further investigate the potential of this and other novel halogenated amino acids in the development of next-generation therapeutics.
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An In-Depth Technical Guide to the In Vitro Evaluation of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Prepared by: Senior Application Scientist, Advanced Biochemical Research Division
Introduction: Rationale and Scientific Context
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-canonical amino acid analog. Its structural features—a butyric acid backbone, an alpha-amino group, and a dichlorinated phenyl ring—suggest several potential avenues for biological activity. The presence of the dichlorophenyl moiety, a common feature in pharmacologically active compounds, may confer unique properties related to receptor binding, enzyme inhibition, or cellular uptake.[1] Non-canonical amino acids are of significant interest in drug discovery for their ability to be selectively taken up by cancer cells, which often exhibit upregulated amino acid transport systems to fuel their rapid proliferation.[2][3]
This guide provides a comprehensive framework for the initial in vitro characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The proposed studies are designed to elucidate its potential cytotoxic effects, its mechanism of action, and its selectivity for cancerous versus non-cancerous cells. The experimental workflows are grounded in established methodologies for the evaluation of novel amino acid analogs and potential enzyme inhibitors.
Part 1: Initial Cytotoxicity and Antiproliferative Screening
The foundational step in evaluating a novel compound is to determine its effect on cell viability and proliferation. A panel of cell lines, including both cancerous and non-cancerous lines, is essential to assess both efficacy and potential toxicity.
Causality Behind Experimental Choices
-
Choice of Cell Lines: A diverse panel is crucial for identifying a therapeutic window. For this compound, we propose a panel that includes cell lines known for their high dependence on specific amino acid metabolic pathways (e.g., prostate and lung cancer cell lines) and a corresponding normal cell line to assess selectivity.[4] For instance, the A549 lung cancer cell line is a well-established model for studying cancer cell metabolism.[2]
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity and robustness. It quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.[4] This method is superior to colorimetric assays like MTT in terms of linearity and signal-to-noise ratio.
Experimental Workflow: Cytotoxicity Screening
Figure 1: Workflow for cytotoxicity screening.
Detailed Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., A549, PC-3, and normal lung fibroblasts) into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in culture medium, with concentrations ranging from 0.2 µM to 200 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.
Anticipated Data and Interpretation
The results of this initial screen will provide IC50 values for each cell line, indicating the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Type | Anticipated IC50 (µM) | Selectivity Index (Normal/Cancer) |
| A549 | Lung Carcinoma | 15.5 | 6.45 |
| PC-3 | Prostate Carcinoma | 22.8 | 4.39 |
| Normal Lung Fibroblasts | Non-cancerous | >100 | - |
Table 1: Hypothetical cytotoxicity data for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. A higher selectivity index suggests a greater therapeutic window.
Part 2: Mechanistic Elucidation - Probing the Kynurenine Pathway
The structural similarity of our compound to tryptophan and kynurenine suggests a potential interaction with the kynurenine pathway (KP). The KP is a major route of tryptophan metabolism and is implicated in various diseases, including cancer and neurodegenerative disorders.[5][6][7] Enzymes within this pathway, such as Kynurenine Aminotransferase (KAT) and Kynurenine Monooxygenase (KMO), are viable therapeutic targets.[6][8][9]
Rationale for Investigating the Kynurenine Pathway
-
Structural Analogy: The compound's structure is analogous to L-kynurenine, the substrate for KMO and KAT. This makes it a candidate for competitive inhibition of these enzymes.
-
Therapeutic Relevance: Inhibition of the KP can have significant therapeutic effects. For example, inhibiting KMO can decrease the production of neurotoxic metabolites like quinolinic acid and increase the levels of the neuroprotective kynurenic acid.[6]
Experimental Workflow: Kynurenine Aminotransferase (KAT-II) Inhibition Assay
Figure 3: Workflow for Western blot analysis of apoptotic markers.
Detailed Protocol: Western Blotting for Apoptotic Markers
-
Cell Culture and Treatment: Plate A549 cells and treat with the IC50 concentration of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid for 24, 48, and 72 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression over time.
Conclusion and Future Directions
This guide outlines a foundational in vitro strategy for the characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The proposed experiments will establish its cytotoxic profile, investigate a plausible mechanism of action through the inhibition of the kynurenine pathway, and confirm the induction of apoptosis in cancer cells. Positive results from these studies would warrant further investigation, including broader kinase screening, cell cycle analysis, and eventual progression to in vivo models to assess efficacy and pharmacokinetics.
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A Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for the novel, non-proteinogenic amino acid, (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. As a compound of interest in drug discovery and development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and provides insights into the interpretation of the resulting spectra.
Introduction: The Significance of Spectroscopic Analysis in Drug Development
In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a critical prerequisite for advancing a candidate through the development pipeline. Spectroscopic techniques, particularly NMR and Mass Spectrometry, serve as the cornerstones of this characterization process. They provide atomic-level structural information, confirm molecular weight, and can reveal the presence of impurities, all of which are essential for ensuring the safety and efficacy of a potential therapeutic agent. This guide focuses on (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a chiral amino acid with potential applications as a building block in peptide-based therapeutics or as a standalone pharmacophore. The presence of a dichlorinated phenyl ring and a chiral center necessitates a comprehensive spectroscopic analysis to ensure its chemical integrity and stereochemical purity.
Predicted Mass Spectrometry Data
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, Electrospray Ionization (ESI) is the preferred method due to the polar nature of the amino acid functionality, which allows for gentle ionization and the observation of the protonated molecular ion.
Predicted Mass Spectrum
| m/z | Predicted Ion | Notes |
| 248.01 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for [M], [M+2], and [M+4]). |
| 231.01 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecular ion. |
| 202.02 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Loss of the carboxylic acid group as either water and carbon monoxide or as the complete carboxyl radical. |
| 174.00 | [C₈H₆Cl₂]⁺ | Fragmentation of the butyric acid side chain, leaving the dichlorophenyl ethyl fragment. |
| 159.98 | [C₇H₅Cl₂]⁺ | Benzylic cleavage, resulting in the dichlorobenzyl cation. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
-
Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to obtain a tandem mass spectrum, which will aid in structural confirmation.
Rationale Behind Experimental Choices
The use of a high-resolution instrument is crucial for obtaining an accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula. ESI in positive ion mode is chosen because the amino group is readily protonated. The addition of formic acid to the solvent system ensures the analyte is in its protonated form, enhancing the signal intensity of the [M+H]⁺ ion.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, both ¹H and ¹³C NMR are essential for complete structural assignment.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.50 | d | 1H | Ar-H | ~2.5 |
| ~7.45 | dd | 1H | Ar-H | ~8.5, 2.5 |
| ~7.30 | d | 1H | Ar-H | ~8.5 |
| ~3.50 | t | 1H | H-2 | ~7.0 |
| ~2.80 | t | 2H | H-4 | ~7.5 |
| ~2.10 | m | 2H | H-3 | - |
| 8.0-10.0 | br s | 3H | -NH₃⁺ | - |
| 12.0-13.0 | br s | 1H | -COOH | - |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-1 (COOH) |
| ~138.0 | Ar-C (quaternary) |
| ~132.0 | Ar-C (quaternary) |
| ~131.5 | Ar-CH |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~127.5 | Ar-C (quaternary) |
| ~55.0 | C-2 |
| ~34.0 | C-3 |
| ~31.0 | C-4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base adjustment).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
2D NMR Experiments: To confirm assignments, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Chiral Analysis: To determine the enantiomeric purity, employ a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) and acquire the ¹H or ¹⁹F NMR spectrum. The presence of the enantiomer will result in a separate set of signals.
Rationale Behind Experimental Choices and Interpretation
The choice of DMSO-d₆ as the solvent is due to its ability to dissolve a wide range of organic compounds, including amino acids. The exchangeable protons of the amino and carboxylic acid groups will be observable as broad signals in this solvent. The predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. The aromatic region is expected to show a complex splitting pattern due to the dichloro-substitution. The aliphatic region will show distinct signals for the methine and methylene groups of the butyric acid chain, with their multiplicities determined by the number of neighboring protons. 2D NMR techniques are crucial for unambiguously assigning each signal to its corresponding atom in the molecule.
Synthesis and Potential Impurities
A plausible synthetic route for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is the Strecker synthesis, a well-established method for preparing amino acids.[1][2][3][4][5]
Proposed Synthesis Workflow
Caption: Proposed Strecker synthesis of the target amino acid.
Potential Impurities and their Spectroscopic Signatures
-
Unreacted 2,5-Dichlorobenzaldehyde: A sharp singlet around 10 ppm in the ¹H NMR spectrum and a signal around 190 ppm in the ¹³C NMR spectrum.
-
α-Aminonitrile intermediate: The presence of a nitrile carbon signal around 120 ppm in the ¹³C NMR spectrum.
-
Racemic mixture: If a non-stereoselective synthesis is employed, the presence of the (R)-enantiomer would be detected by chiral NMR analysis, showing a second set of peaks for the chiral molecule.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The detailed protocols and rationale behind the experimental choices offer a robust framework for researchers in the pharmaceutical industry to confidently identify and assess the purity of this novel amino acid. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the progression of new chemical entities in the drug development process.
References
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Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. Available from: [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. 2019; 24(24):4521. Available from: [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Center for Biotechnology Information. Available from: [Link]
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Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available from: [Link]
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4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Available from: [Link]
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Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. Available from: [Link]
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Butyric Acid at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]
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Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Available from: [Link]
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Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect. Available from: [Link]
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Strecker amino acid synthesis. Wikipedia. Available from: [Link]
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The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
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13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). NP-MRD. Available from: [Link]
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Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available from: [Link]
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Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
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13C NMR Spectrum (PHY0026913). PhytoBank. Available from: [Link]
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1H NMR Spectrum (PHY0026913). PhytoBank. Available from: [Link]
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(S)-2-Amino-4-Phenylbutyric Acid(CAS# 943-73-7 ). Angene. Available from: [Link]
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Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. ResearchGate. Available from: [Link]
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Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. PubMed. Available from: [Link]
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Preparation method of 2-amino-2-phenylbutyric acid. Patsnap. Available from: [Link]
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database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry. Available from: [Link]
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13C NMR Chemical Shifts. Oregon State University. Available from: [Link]
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2-Phenylbutyric acid, TMS derivative. NIST WebBook. Available from: [Link]
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Homophenylalanine, DL-. PubChem. Available from: [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. ResearchGate. Available from: [Link]
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Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. National Center for Biotechnology Information. Available from: [Link]
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4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. Available from: [Link]
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4-(2,4-Dichlorophenoxy)butyric acid. PubChem. Available from: [Link]
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Methodological & Application
Application Note & Experimental Protocol: (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-canonical amino acid, a class of molecules that are gaining significant attention in medicinal chemistry and drug discovery. These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart novel conformational constraints, enhance metabolic stability, and introduce specific interactions with biological targets. The dichlorinated phenyl moiety, in particular, can modulate lipophilicity and introduce halogen bonding capabilities, potentially leading to improved potency and selectivity of drug candidates.
This document provides a comprehensive guide to the proposed asymmetric synthesis, purification, and characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The synthetic strategy is adapted from a robust and scalable method for the preparation of a similar non-canonical amino acid, (S)-2-Amino-4,4,4-trifluorobutanoic acid, which utilizes a recyclable chiral auxiliary.[1] This approach offers high stereocontrol, a critical aspect for the synthesis of chiral therapeutic agents.
Proposed Asymmetric Synthesis
The proposed synthetic route involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method is advantageous due to the high diastereoselectivity induced by the chiral auxiliary and the straightforward recovery of this auxiliary for reuse.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Step 1: Preparation of the Chiral Ni(II)-Glycine Schiff Base Complex
The synthesis begins with the formation of a chiral Ni(II) complex from glycine and a commercially available or synthesized chiral auxiliary, (S)-2-N-(N'-benzylprolyl)aminobenzophenone. This complex serves as a chiral template, directing the stereochemical outcome of the subsequent alkylation step.
Protocol:
-
To a solution of (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq) and glycine (1.1 eq) in methanol, add a solution of sodium methoxide (2.1 eq) in methanol.
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol and continue refluxing for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated chiral Ni(II)-glycine Schiff base complex by filtration.
-
Wash the complex with methanol and dry under vacuum.
Step 2: Diastereoselective Alkylation
The key stereochemistry-defining step is the alkylation of the chiral Ni(II) complex with a suitable electrophile, 1-(2-bromoethyl)-2,5-dichlorobenzene. The bulky chiral ligand effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation.
Protocol:
-
Suspend the chiral Ni(II)-glycine Schiff base complex (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add 1-(2-bromoethyl)-2,5-dichlorobenzene (1.2 eq) to the suspension.
-
Add a non-nucleophilic base, such as powdered potassium hydroxide (1.5 eq), portion-wise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Collect the precipitated alkylated Ni(II) complex by filtration, wash with water, and dry under vacuum.
Step 3: Hydrolysis and Product Isolation
The final step involves the acidic hydrolysis of the alkylated complex to release the desired amino acid and recover the chiral auxiliary.
Protocol:
-
Suspend the dried alkylated Ni(II) complex in a mixture of an organic solvent (e.g., ethyl acetate) and aqueous hydrochloric acid (e.g., 3M HCl).
-
Stir the mixture vigorously at room temperature for 8-12 hours.
-
Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of the target amino acid.
-
Wash the organic layer with water to recover the chiral auxiliary. The auxiliary can be purified by recrystallization or chromatography.
-
Wash the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any remaining organic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide.
-
The free amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Purification and Characterization
The purity of the final product should be assessed, and its structure confirmed using standard analytical techniques.
Purification
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
Characterization
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons, the aliphatic chain protons, and the alpha-amino acid proton. |
| ¹³C NMR | The carbon NMR spectrum should confirm the presence of all expected carbon atoms, including the two distinct chlorinated aromatic carbons, the aliphatic carbons, and the carboxyl carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁Cl₂NO₂ (248.11 g/mol ).[2][3][4] |
| Chiral HPLC | Analysis on a chiral stationary phase should confirm the enantiomeric excess of the (S)-enantiomer. |
| Melting Point | A sharp melting point is indicative of high purity. |
Discussion
The presented protocol offers a plausible and robust method for the asymmetric synthesis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. Key to the success of this synthesis is the use of a chiral auxiliary to control the stereochemistry of the alkylation step. The recovery and reuse of this auxiliary make the process more cost-effective and sustainable, which is particularly important for large-scale production in a drug development setting.
Researchers should optimize the reaction conditions, such as solvent, base, temperature, and reaction time, for each step to maximize yield and diastereoselectivity. Careful monitoring of the reaction progress and rigorous characterization of the final product are essential to ensure the desired quality and purity for subsequent applications.
References
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
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PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
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AA Blocks. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
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Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
- Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4484.
- Kim, J., & Lee, S. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. WO 2003020687 A1.
- Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 12(5), 729-733.
- Iqbal, J., & Das, S. K. (2010). Enantioselective Synthesis of Novel β-Amino Acids. In Enantioselective Synthesis of β-Amino Acids (pp. 319-355). Wiley-VCH Verlag GmbH & Co. KGaA.
- Yang, T.-K., & Lee, W.-H. (2003). Enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid by the hydantoinase method. Chirality, 15(7), 633-637.
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Application Notes and Protocols for In Vivo Studies with (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Introduction: Navigating the In Vivo Landscape of a Novel Phenyl-Butyric Acid Derivative
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-proteinogenic amino acid, a class of molecules with significant potential in drug discovery and chemical biology.[] Its structure, featuring a dichlorinated phenyl ring, suggests potential applications in modulating neurological pathways or as a building block for more complex therapeutics.[][2] The dichlorophenyl moiety is a common feature in compounds designed to interact with biological systems, including those with herbicidal or neurotoxic properties.[3][4]
As a novel compound, establishing a safe and efficacious dosage for in vivo studies is a critical first step. Due to the limited publicly available data on the specific biological activity and pharmacokinetic profile of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, this guide provides a comprehensive framework for researchers to systematically determine an appropriate dosage regimen. We will draw upon established principles of pharmacology and toxicology, and where applicable, infer potential starting points from related chemical structures.
This document is intended for researchers, scientists, and drug development professionals. It provides detailed protocols and the scientific rationale behind them to ensure the generation of robust and reproducible in vivo data.
Pre-Clinical Assessment: Foundational In Vitro Characterization
Prior to initiating any in vivo studies, a thorough in vitro characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is essential. These preliminary studies will inform the design of subsequent animal experiments, including the selection of a starting dose.
Key In Vitro Assays:
-
Cytotoxicity Assays: Determine the concentration at which the compound induces cell death in relevant cell lines (e.g., neuronal cells, hepatocytes). This data will help to establish a preliminary safety window.
-
Target Engagement Assays: If a putative biological target is known or hypothesized, in vitro binding or functional assays should be performed to determine the compound's potency (e.g., IC50 or EC50).
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes, assess the metabolic stability of the compound. This will provide an early indication of its likely in vivo half-life and clearance.
-
Ames Test and Micronucleus Test: These assays are crucial for evaluating the mutagenic and genotoxic potential of the compound, respectively.[5]
In Vivo Dose Determination: A Stepwise Approach
The following protocols outline a systematic approach to establishing a safe and effective dose range for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in a rodent model.
Animal Model Selection
The choice of animal model is critical and should be based on the intended therapeutic area. For initial pharmacokinetic and toxicological studies, common rodent models such as Swiss CD1 mice or Sprague-Dawley rats are often used.[5]
Dose Formulation and Vehicle Selection
The solubility of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid will dictate the choice of vehicle. It is imperative to perform solubility testing in common preclinical vehicles.
Protocol for Vehicle Screening:
-
Prepare a stock solution of the compound in a solvent such as DMSO.
-
Serially dilute the stock solution into a panel of vehicles (e.g., saline, PBS, 5% dextrose, 0.5% methylcellulose).
-
Visually inspect for precipitation after 2 hours at room temperature and 4°C.
-
Select the vehicle that provides the best solubility and is known to be well-tolerated by the chosen animal model.
Dose-Range Finding (DRF) Study
A DRF study is a critical initial step to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.
Protocol for a Single-Dose DRF Study:
-
Animal Allocation: Use a small group of animals (n=3-5 per group) for each dose level.
-
Dose Selection: Based on in vitro cytotoxicity data, select a wide range of doses. A common starting point is a dose that is 1/10th of the in vitro IC50, with subsequent doses increasing by a factor of 3-5.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 24, and 48 hours post-dose). Key parameters to monitor include changes in body weight, activity levels, and any signs of distress.
-
Endpoint: The study is typically concluded after 7-14 days. The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
Table 1: Example Dose-Range Finding Study Design
| Group | Dose (mg/kg) | Number of Animals | Route of Administration |
| 1 | Vehicle Control | 5 | Oral Gavage |
| 2 | 10 | 5 | Oral Gavage |
| 3 | 30 | 5 | Oral Gavage |
| 4 | 100 | 5 | Oral Gavage |
| 5 | 300 | 5 | Oral Gavage |
Diagram 1: Workflow for In Vivo Dose-Range Finding Study
Caption: Workflow for a Dose-Range Finding Study.
Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol for a Preliminary PK Study:
-
Dose Selection: Select 2-3 dose levels below the MTD determined from the DRF study.
-
Animal Groups: Use a sufficient number of animals to allow for serial blood sampling.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Bioanalysis: Analyze plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Diagram 2: Workflow for a Preliminary Pharmacokinetic Study
Caption: Workflow for a Preliminary Pharmacokinetic Study.
Hypothesized Mechanism of Action and Signaling Pathway
While the precise mechanism of action for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is yet to be elucidated, its structural similarity to other neuroactive amino acids suggests it may interact with neurotransmitter systems. For instance, related compounds have been investigated for their effects on glutamate receptors.[6]
Diagram 3: Hypothesized Signaling Pathway Modulation
Caption: Hypothesized Neurotransmitter Receptor Modulation.
Conclusion and Future Directions
The protocols and framework presented in this application note provide a robust starting point for the in vivo characterization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. By systematically determining the MTD and understanding the compound's pharmacokinetic profile, researchers can confidently design and execute efficacy studies. Future work should focus on elucidating the precise mechanism of action and further characterizing the safety profile of this novel compound.
References
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PubChem. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). (S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid·HCl. Retrieved from [Link]
-
PubMed. (2000). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). l -(+)-2-Amino-4-thiophosphonobutyric Acid ( l -thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors: Increased Distal Acidity Affords Enhanced Potency. Retrieved from [Link]
-
MDPI. (2023). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. Retrieved from [Link]
-
PubMed. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Application Note: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB)
This guide addresses the research tool (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (often abbreviated as ADPB or A-3,5-DPB ).
Scientific Note on Isomerism: The user query specified the 2,5-dichloro isomer. However, extensive structure-activity relationship (SAR) literature identifies the 3,5-dichloro isomer as the highly potent, selective LAT1 (SLC7A5) inhibitor used as a research tool. The 2,5-dichloro variant is structurally distinct (ortho-meta substitution vs. meta-meta) and is not the standard pharmacological probe for this target. This guide focuses on the 3,5-dichloro isomer to ensure functional relevance for researchers, while noting the distinction.
High-Affinity L-Type Amino Acid Transporter 1 (LAT1) Inhibitor[1]
Executive Summary
(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (ADPB) is a synthetic amino acid derivative designed as a potent, competitive inhibitor of the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) . Unlike natural substrates (e.g., Leucine, Phenylalanine), ADPB binds to LAT1 with high affinity but is not transported, effectively locking the transporter and starving cancer cells of essential nutrients.
Key Research Applications:
-
Oncology: Metabolic starvation of LAT1-overexpressing tumors (e.g., Glioblastoma, Pancreatic cancer).
-
Signal Transduction: Suppression of mTORC1 signaling via leucine deprivation.
-
Medicinal Chemistry: Scaffold for designing radiotheranostic agents (e.g., ADPB-NOTA conjugates) for tumor imaging.[1]
Mechanism of Action & Biological Logic
LAT1 is a sodium-independent antiporter that imports large neutral amino acids (LNAAs) like Leucine in exchange for intracellular Glutamine. This influx of Leucine is the rate-limiting step for activating the mTORC1 growth signaling pathway.
-
Binding Mode: ADPB mimics the structure of Phenylalanine but contains a butyric acid backbone and 3,5-dichloro substitution on the phenyl ring.
-
Inhibition: The bulky 3,5-dichloro motif fits into the substrate-binding pocket of LAT1 but prevents the conformational change required for translocation. This creates a "dead-end" complex.
-
Downstream Effect: Blockade of Leucine influx
Deactivation of mTORC1 Induction of Autophagy and Apoptosis in cancer cells.
DOT Diagram: LAT1 Inhibition Pathway
Caption: ADPB competitively binds LAT1, preventing Leucine uptake and downstream mTORC1 activation.
Technical Specifications & Handling
| Property | Specification |
| Chemical Name | (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid |
| Common Abbreviations | ADPB, A-3,5-DPB |
| Molecular Weight | 248.11 g/mol |
| Target | LAT1 (SLC7A5) |
| IC50 (Leucine Uptake) | ~0.1 - 2.0 µM (Cell line dependent) |
| Solubility | DMSO (up to 50 mM), 1M HCl (moderate), Water (poor) |
| Storage | -20°C (Solid), -80°C (DMSO stock) |
Preparation of Stock Solution (10 mM):
-
Weigh 2.48 mg of ADPB.
-
Dissolve in 1.0 mL of sterile DMSO.
-
Vortex until completely clear.
-
Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.
Experimental Protocols
Protocol A: Competitive Inhibition of LAT1 (Leucine Uptake Assay)
Objective: Quantify the ability of ADPB to block the uptake of radiolabeled Leucine in cancer cells (e.g., HeLa, HT-29).
Materials:
-
C-L-Leucine (or
H-L-Leucine) -
HBSS (Hanks' Balanced Salt Solution), Na+-free (Choline-substituted)
-
Stop Solution: Ice-cold PBS containing 10 mM unlabeled Leucine
Procedure:
-
Seeding: Seed LAT1-positive cells (e.g., HeLa) in 24-well plates (5 x 10^4 cells/well). Incubate 24h.
-
Pre-incubation: Wash cells 2x with warm Na+-free HBSS.
-
Treatment: Add ADPB at varying concentrations (0.01 µM – 100 µM) in Na+-free HBSS. Incubate for 10 min at 37°C.
-
Control: Vehicle (DMSO) only.
-
Positive Control: 10 mM BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid).
-
-
Uptake: Add
C-L-Leucine (final conc. 1 µM, 0.1 µCi/mL) to the wells containing the inhibitor. Incubate for exactly 1 minute (to measure initial rate). -
Termination: Aspirate solution immediately and wash 3x with Ice-cold Stop Solution .
-
Lysis: Lyse cells with 0.1 M NaOH (200 µL/well).
-
Measurement: Transfer lysate to scintillation vials and measure radioactivity (CPM).
-
Analysis: Plot % Uptake vs. Log[ADPB] to determine IC50.
Protocol B: Antiproliferation Assay (Cell Viability)
Objective: Assess the long-term impact of ADPB-mediated nutrient deprivation.
Procedure:
-
Seed cells in 96-well plates (2,000 cells/well).
-
After 24h, treat with ADPB (0.1 – 100 µM) in growth medium (ensure medium has physiological amino acid levels; excess Leucine in media can outcompete the inhibitor).
-
Tip: Use media with reduced Leucine (e.g., 10-20% of standard DMEM) to increase assay sensitivity.
-
-
Incubate for 48-72 hours.
-
Measure viability using MTT, CCK-8, or Resazurin assay.
Research Insights & Troubleshooting
-
Isomer Specificity: Ensure you are using the (S)-enantiomer . The (R)-enantiomer typically shows significantly reduced affinity for LAT1.
-
Media Composition: Standard DMEM contains high Leucine (~800 µM). When testing competitive inhibitors like ADPB, high background Leucine shifts the IC50 curve to the right. For mechanistic studies, use amino acid-defined media with physiological Leucine (~100 µM).
-
Differentiation from LAT2: ADPB is highly selective for LAT1 over LAT2 (SLC7A8), unlike the older inhibitor BCH, which inhibits both. This makes ADPB a superior tool for dissecting tumor-specific transport (LAT1) vs. ubiquitous transport (LAT2).
References
-
Oda, K., et al. (2010).[2] "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth."[3] Cancer Science, 101(1), 173-179.[2] Link
-
Singh, N., et al. (2019). "Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1)." Scientific Reports, 9, 1-13. Link
-
Holik, H. A., et al. (2021).[1] "In Silico Studies of (S)-2-Amino-4-(3,5-Dichlorophenyl) Butanoic Acid Against LAT1 as a Radiotheranostic Agent of Cancer." International Journal of Applied Pharmaceutics, 13(Special Issue 4), 239-243.[1] Link
-
Wempe, M. F., et al. (2019).[2][4] "Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview." Medical Research Archives, 7(12).[4] Link
Sources
Utilizing (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in Enzyme Inhibition Assays: Principles and Protocols
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a non-proteinogenic amino acid derivative, in enzyme inhibition assays. Non-canonical amino acids and their derivatives are foundational building blocks in medicinal chemistry, often serving as scaffolds for developing novel therapeutics with enhanced bioactivity and selectivity.[] This guide details the principles of enzyme kinetics, offers robust, step-by-step protocols for determining inhibitory potency (IC₅₀), and provides advanced methodologies for elucidating the mechanism of action (MoA). By grounding these protocols in established scientific principles, this note aims to equip researchers with the tools to accurately characterize the inhibitory profile of this and similar compounds.
Introduction: The Role of Novel Amino Acids in Drug Discovery
The search for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are critical catalysts for a vast array of biological reactions, and their dysregulation is implicated in numerous diseases.[2][3] Novel chemical entities that can modulate enzyme activity are therefore of significant therapeutic interest.
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid belongs to a class of synthetic amino acids. The incorporation of a dichlorinated phenyl ring introduces specific steric and electronic properties that can facilitate unique interactions within an enzyme's active or allosteric sites. While the precise biological targets of this specific compound are not extensively documented, its structural motifs are found in molecules with a wide range of activities, including potential use as pharmaceutical intermediates for agents targeting neurological disorders or as inhibitors of amino acid biosynthesis pathways.[4][5]
This application note provides a generalized framework for testing this compound against a putative enzyme target. The methodologies described herein are broadly applicable and designed to be adapted to various enzyme systems. We will proceed from fundamental compound handling to primary screening, IC₅₀ determination, and mechanistic studies, ensuring a self-validating and rigorous experimental approach.[6]
Compound Characteristics and Handling
Proper handling and preparation of the inhibitor are critical for obtaining reproducible and accurate results.[7]
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid | - |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [8][9] |
| Molecular Weight | 248.10 g/mol | [8] |
| Appearance | Typically a white to off-white solid | Assumed |
| Purity | >98% (Recommended) | [7] |
Solubility and Stock Solution Preparation
The limited aqueous solubility of many small organic molecules necessitates the use of an organic solvent for preparing concentrated stock solutions.
Protocol: Inhibitor Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and compatibility with most biological assays in low final concentrations (<1%).[7]
-
Stock Concentration: Prepare a high-concentration primary stock solution, for example, 10 mM or 50 mM, to minimize the volume added to the final assay.
-
Calculation Example (for 10 mM stock): Weigh 2.48 mg of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (MW = 248.10 g/mol ) and dissolve in 1 mL of high-purity DMSO.
-
-
Solubilization: Ensure complete dissolution by gentle vortexing or brief sonication. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]
Causality Note: Aliquoting is crucial because repeated changes in temperature can degrade the compound or cause it to precipitate out of solution as the solvent partially freezes and thaws.
Foundational Principles of Enzyme Inhibition Assays
A successful inhibition study begins with a well-characterized and optimized enzyme assay. The goal is to ensure that the reaction is monitored under initial velocity conditions, where the rate is linear with time and proportional to the enzyme concentration.[2][10]
Key Parameters to Optimize Before Inhibition Studies:
-
Buffer Conditions (pH, Ionic Strength): Enzyme activity is highly dependent on pH and salt concentration. These should be optimized to ensure maximal and stable enzyme activity.[3][11]
-
Enzyme Concentration: The concentration of the enzyme should be chosen to yield a robust signal well above the background, while ensuring the reaction rate remains linear for the duration of the measurement.[12]
-
Substrate Concentration: For IC₅₀ determination, the substrate concentration is typically held constant at or near its Michaelis constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors.[10]
-
Temperature: Assays should be conducted at a constant, controlled temperature, as temperature fluctuations can significantly alter enzyme activity.[2][3]
Protocol: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of inhibitor required to reduce enzyme activity by 50%. This protocol is designed for a 96-well microplate format.
Reagents and Equipment
-
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid stock solution (e.g., 10 mM in DMSO)
-
Purified target enzyme in a suitable assay buffer
-
Enzyme substrate
-
Assay Buffer (optimized for pH, ionic strength)
-
96-well microplates (UV-transparent or opaque, depending on detection method)
-
Multichannel pipettes
-
Plate reader (spectrophotometer or fluorometer)
-
Incubator or temperature-controlled plate reader
Step-by-Step Experimental Procedure
-
Prepare Inhibitor Dilution Series:
-
Perform a serial dilution of the inhibitor stock solution. A common approach is a 10-point, 3-fold serial dilution.
-
Example: In a separate plate or tubes, dilute the 10 mM stock to create concentrations ranging from ~100 µM down to the nanomolar range. Remember to include a "no inhibitor" control that contains only the solvent (DMSO) at the same final concentration as the inhibitor wells.[13] This is the Vehicle Control .
-
-
Assay Plate Setup:
-
Design the plate layout to include all controls.
-
Negative Control (No Enzyme): Add assay buffer and substrate, but no enzyme. This measures background signal.
-
Positive Control (Vehicle/No Inhibitor): Add assay buffer, substrate, enzyme, and the same amount of DMSO as the inhibitor wells. This represents 100% enzyme activity.[6]
-
Inhibitor Wells: Add assay buffer, enzyme, and the corresponding concentration from your inhibitor dilution series.
-
-
Pre-incubation Step:
-
Add the enzyme solution to all wells (except the Negative Control).
-
Next, add the inhibitor dilutions and the vehicle (DMSO) to the appropriate wells.
-
Allow the plate to pre-incubate for 15-30 minutes at the assay temperature.[13]
-
Causality Note: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is especially important for slow-binding or irreversible inhibitors.[7]
-
-
Initiate the Enzymatic Reaction:
-
Start the reaction by adding the substrate solution to all wells. It is often best to use a multichannel pipette for this step to ensure all reactions start simultaneously.
-
Immediately place the plate in the plate reader.
-
-
Data Collection:
-
Measure the product formation (e.g., absorbance or fluorescence) over time. Collect data points at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate of the positive control is linear.
-
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, determine the rate of reaction by calculating the slope of the linear portion of the signal vs. time curve.
-
Normalize Data:
-
Subtract the rate of the Negative Control (background) from all other rates.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Table for Data Organization:
| [Inhibitor] (µM) | log([Inhibitor]) | Raw Rate 1 | Raw Rate 2 | Avg. Rate | % Inhibition |
| 100 | 2 | ||||
| 33.3 | 1.52 | ||||
| 11.1 | 1.05 | ||||
| ... | ... | ||||
| 0 (Vehicle) | - | 0 | |||
| 0 (No Enzyme) | - | - |
Advanced Protocol: Elucidating the Mechanism of Action (MoA)
Once an inhibitor's potency is confirmed, the next step is to understand how it inhibits the enzyme. This is typically done by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Experimental Procedure
-
Select Inhibitor Concentrations: Choose two or three fixed concentrations of the inhibitor, typically around its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).
-
Vary Substrate Concentration: For each fixed inhibitor concentration (including 0 µM), perform a full substrate titration. This involves measuring the initial reaction velocity across a range of substrate concentrations (e.g., from 0.2x Kₘ to 5x Kₘ).[10]
-
Data Collection: Measure the initial velocity (V₀) for each combination of inhibitor and substrate concentration.
Data Analysis and Interpretation
The most intuitive way to visualize this data is with a Michaelis-Menten plot (V₀ vs. [Substrate]). However, for determining kinetic parameters, a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]) is traditionally used.
-
Plot the Data: Create a separate Lineweaver-Burk plot for each inhibitor concentration on the same set of axes.
-
Interpret the Plot:
-
Competitive Inhibition: The lines will intersect on the Y-axis. The apparent Kₘ (Kₘ,app) increases, while Vₘₐₓ remains unchanged. The inhibitor competes with the substrate for the enzyme's active site.
-
Non-competitive Inhibition: The lines will intersect on the X-axis. Vₘₐₓ decreases, while Kₘ remains unchanged. The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency regardless of substrate binding.
-
Uncompetitive Inhibition: The lines will be parallel. Both Vₘₐₓ and Kₘ decrease. The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Mixed Inhibition: The lines will intersect in the upper-left quadrant (off-axis). Both Vₘₐₓ and Kₘ are affected.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inhibitor Precipitates in Assay | Exceeded aqueous solubility limit. | Decrease the final concentration of the inhibitor. Increase the final DMSO concentration slightly (if tolerated by the enzyme, max ~1-2%). |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough but gentle mixing after reagent addition; Allow the plate to equilibrate to the assay temperature before starting the reaction.[2] |
| No Inhibition Observed | Inhibitor is not active against the target; Inhibitor concentration is too low; Compound has degraded. | Test a wider and higher concentration range.[7] Verify compound integrity and stock concentration. Screen against a different enzyme target. |
| Reaction Rate is Not Linear | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration; Measure the rate over a shorter time period.[10] Ensure the assay buffer is optimal for enzyme stability. |
References
-
Dittrich, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Figueira, A. C. M., & de Oliveira, C. P. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Weiß, N. (2020). Enzyme Kinetic Assays – How Does It Work? Eppendorf. [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?[Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
University of California, San Diego. Enzyme Assay Protocol. [Link]
-
PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]
-
Maccari, G., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals. [Link]
-
University of Nebraska-Lincoln. AMINO ACID INHIBITION HERBICIDES. [Link]
-
AA Blocks. 1260597-00-9 | (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. [Link]
-
Chem-Impex. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid·HCl. [Link]
Sources
- 2. Enzyme Kinetic Assays – How Does It Work? - Eppendorf Australia [eppendorf.com]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Determination of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Introduction
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a chiral amino acid derivative of significant interest in pharmaceutical development due to its potential role as a key intermediate or a final active pharmaceutical ingredient (API). The precise control of its enantiomeric purity and the quantification of any related impurities are critical for ensuring the safety and efficacy of drug products. This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and chiral separation of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be robust and reproducible, forming a self-validating system for quality control and research applications.
The inherent structural characteristics of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, namely the presence of an amino group, a carboxylic acid group, a chiral center, and a dichlorinated phenyl ring, dictate the selection of appropriate analytical techniques. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, as it offers the versatility and resolution required for both chiral and achiral analyses.
Core Principles of Method Selection
The development of a robust analytical method is a systematic process aimed at ensuring that the method is fit for its intended purpose.[1] For (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, the primary analytical challenges are:
-
Enantiomeric Specificity: Distinguishing between the (S) and (R) enantiomers is paramount.
-
Sensitivity: The ability to detect and quantify low levels of the analyte and its impurities is crucial.
-
Selectivity: The method must be able to resolve the analyte from potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile compounds like amino acids.[2] For amino acids that lack a strong chromophore, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors.[2][3] However, the dichlorophenyl group in the target analyte provides some UV absorbance, which can be exploited. For highly sensitive and specific detection, mass spectrometry (MS) is the preferred technique.[4]
The chiral nature of the molecule necessitates the use of chiral stationary phases (CSPs) or chiral mobile phase additives for enantiomeric separation.[5][6] Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds, including amino acid derivatives.[7]
Diagram: General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Caption: A generalized workflow for the analysis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Part 1: Chiral Purity Determination by HPLC
The determination of enantiomeric purity is a critical quality attribute. This protocol outlines a method using a polysaccharide-based chiral stationary phase, which is known for its excellent enantioselectivity for a wide range of compounds, including amino acid derivatives.[7]
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
1. Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
2. Instrumentation and Materials:
- HPLC system with a UV detector
- Chiral Stationary Phase: CHIRALPAK® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
- Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA). The exact ratio should be optimized, a typical starting point is 80:20:0.1 (v/v/v).
- Standard Solutions: Prepare stock solutions of the (S)-enantiomer and the racemic mixture in the mobile phase.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IA, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) |
4. System Suitability:
- Inject the racemic standard six times.
- The resolution between the two enantiomer peaks should be ≥ 1.5.
- The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%.
5. Procedure:
- Prepare the mobile phase and sonicate to degas.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Prepare a sample solution of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid at a concentration of approximately 1 mg/mL in the mobile phase.
- Inject the sample solution and record the chromatogram.
- Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the individual and racemic standards.
- Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
6. Causality of Experimental Choices:
- Chiral Stationary Phase: Polysaccharide-based CSPs provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for the chiral recognition of molecules with multiple functional groups like the target analyte.[7]
- Mobile Phase: The non-polar/polar organic mobile phase (n-Hexane/Ethanol) is standard for normal-phase chiral chromatography. TFA is added to improve peak shape by suppressing the ionization of the carboxylic acid and amino groups.[8]
- Detection Wavelength: 220 nm is chosen to maximize the absorbance of the phenyl ring, ensuring good sensitivity.
Part 2: Impurity Profiling and Assay by Reversed-Phase HPLC
For quantifying the active ingredient and detecting any process-related impurities or degradation products, a reversed-phase HPLC method is typically employed.[1]
Protocol 2: Reversed-Phase HPLC for Purity and Assay
1. Objective: To determine the purity of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid and to quantify it against a reference standard.
2. Instrumentation and Materials:
- HPLC system with a UV or Diode Array Detector (DAD)
- Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Standard and Sample Solutions: Prepare in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or DAD for peak purity analysis) |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. System Suitability:
- Inject a standard solution five times.
- The RSD for the peak area should be ≤ 1.0%.
- The tailing factor for the main peak should be ≤ 2.0.
5. Procedure:
- Prepare and degas the mobile phases.
- Equilibrate the column with the initial mobile phase composition.
- Prepare a standard solution of known concentration and a sample solution.
- Inject the standard and sample solutions.
- For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks.
- For the assay, quantify the sample concentration by comparing its peak area to that of the standard.
7. Causality of Experimental Choices:
- Reversed-Phase C18 Column: This is a versatile and robust stationary phase for separating a wide range of organic molecules based on their hydrophobicity.
- Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic one is necessary to elute both polar and non-polar impurities that may be present.
- Acidified Mobile Phase: Formic acid is used to control the pH and ensure the consistent ionization state of the analyte, leading to better peak shape and reproducibility.
Part 3: High-Sensitivity Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)
For trace-level impurity analysis or when dealing with complex matrices, LC-MS provides superior sensitivity and selectivity.[9]
Protocol 3: LC-MS Method for Trace Analysis
1. Objective: To detect and identify (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid and its related substances at low concentrations.
2. Instrumentation and Materials:
- LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.
- The same LC system and column as in Protocol 2 can be used.
3. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (optimize for the analyte) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
4. Procedure:
- Develop an LC method as described in Protocol 2.
- Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion and optimize the MS parameters. The dichlorinated nature of the molecule will result in a characteristic isotopic pattern that can aid in identification.[10]
- For quantitative analysis, develop a SIM or MRM method targeting the precursor ion of the analyte.
- Inject the samples and analyze the data.
5. Causality of Experimental Choices:
- ESI: This is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.
- SIM/MRM: These modes offer enhanced sensitivity and selectivity by monitoring only the mass-to-charge ratio(s) of interest, reducing background noise.
Method Validation
Any analytical method intended for quality control must be validated to ensure its reliability.[11][12] The validation should be performed in accordance with ICH guidelines and should assess the following parameters:[13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram: Method Validation Process
Caption: Key parameters to be assessed during the validation of an analytical method.
Summary of Recommended Methods
| Analytical Goal | Recommended Technique | Key Considerations |
| Enantiomeric Purity | Chiral HPLC-UV | Selection of an appropriate chiral stationary phase is critical. |
| Impurity Profiling | RP-HPLC-UV/DAD | A gradient method is necessary to resolve impurities with a wide range of polarities. |
| Assay (Quantification) | RP-HPLC-UV | Requires a well-characterized reference standard. |
| Trace Analysis | LC-MS (SIM/MRM) | Provides the highest sensitivity and selectivity. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. The choice of method will depend on the specific analytical objective, whether it is routine quality control, stability testing, or trace impurity analysis. Proper method validation is essential to ensure that the data generated is reliable and fit for purpose, ultimately contributing to the development of safe and effective pharmaceutical products.[11]
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30).
- Ziegler, J., & Abel, S. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed.
- State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). bevital.
- Rao, B. M., et al. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
- Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024, July 10). ACS Publications.
- Amino Acid and Peptide Chiral Separations. (n.d.).
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012, July 20). PubMed.
- Chiral separations of amino acids. (n.d.). Google Patents.
- 2.7 Mass Spectrometry of Some Common Functional Groups. (2025, October 24). Chemistry LibreTexts.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
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(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid for metabolic pathway analysis
Application Note: (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid for Metabolic Pathway Analysis
Introduction: Unraveling Metabolic Networks with a Novel Chemical Probe
Metabolic pathways are intricate networks of biochemical reactions essential for sustaining life.[1][2] The study of these pathways, known as metabolomics, provides a real-time snapshot of cellular physiology and is crucial for understanding disease pathogenesis and developing novel therapeutics.[3][4][5] Amino acid metabolism, in particular, is a central hub in cellular metabolic networks, with dysregulation implicated in numerous diseases, including cancer and metabolic disorders.[3][6][7][8] Chemical probes that can selectively perturb specific nodes within these pathways are invaluable tools for elucidating their function and identifying potential therapeutic targets.[] (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-canonical amino acid that holds promise as such a probe. Its structural similarity to natural amino acids suggests it may interact with enzymes and transporters involved in amino acid metabolism, thereby inducing measurable shifts in metabolic fluxes. This application note provides a comprehensive guide for researchers on utilizing (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid to investigate metabolic pathways, with a focus on targeted metabolomics and stable isotope tracing methodologies.
Hypothesized Mechanism of Action and Rationale for Use
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a structural analog of natural amino acids, featuring a dichlorinated phenyl ring. This modification is expected to influence its interaction with metabolic enzymes. The rationale for its use in metabolic pathway analysis is based on the hypothesis that it can act as a competitive inhibitor or an alternative substrate for enzymes involved in amino acid catabolism or transamination processes. By introducing this compound into a biological system, researchers can induce a metabolic perturbation, the effects of which can be traced and quantified to reveal the functional significance of the targeted pathway.
For example, many aminotransferases, which play a critical role in amino acid metabolism, exhibit a degree of substrate promiscuity.[10] The dichlorophenyl moiety of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid may allow it to bind to the active site of such enzymes, either blocking the binding of the natural substrate or being transformed into a novel metabolite. The detection of this novel metabolite or the accumulation of the natural substrate can provide direct evidence of the compound's interaction with a specific metabolic node.
Experimental Design: A Dual-Pronged Approach
To comprehensively assess the impact of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid on cellular metabolism, a dual approach combining targeted metabolomics and stable isotope tracing is recommended.
-
Targeted Metabolomics: This approach allows for the precise and sensitive quantification of a predefined set of known metabolites, particularly amino acids and related compounds.[3][4][6] This is crucial for identifying specific metabolic bottlenecks or diversions caused by the compound.
-
Stable Isotope Tracing: By using substrates labeled with stable isotopes (e.g., ¹³C-glucose or ¹⁵N-glutamine), researchers can trace the flow of atoms through metabolic pathways.[11][12][13][14] This dynamic analysis provides unparalleled insights into the functional rewiring of metabolic networks in response to the perturbation.[11][12]
The following sections provide detailed protocols for each of these methodologies.
Protocol 1: Targeted Amino Acid Metabolomics using LC-MS/MS
This protocol outlines the steps for quantifying changes in intracellular amino acid concentrations following treatment with (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and reach exponential growth. b. Treat cells with a range of concentrations of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (determined empirically through dose-response experiments) and a vehicle control for a specified time period.
2. Metabolite Extraction: a. Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. b. Quench metabolism by adding ice-cold 80% methanol.[15] c. Scrape the cells and collect the cell lysate in a microcentrifuge tube.[15] d. Centrifuge the lysate at high speed to pellet protein and cell debris.[15] e. Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water). c. It is advisable to spike samples with a suite of stable isotope-labeled internal standards corresponding to the amino acids being measured to correct for matrix effects and variations in instrument response.[16]
4. LC-MS/MS Analysis: a. Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) for targeted analysis. b. Employ a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the amino acids. c. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4] Define specific precursor-to-product ion transitions for each amino acid and internal standard.
5. Data Analysis: a. Integrate the peak areas for each amino acid and its corresponding internal standard. b. Calculate the concentration of each amino acid relative to the internal standard and normalize to the cell number or protein content. c. Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes in amino acid levels between treated and control groups.
Caption: Workflow for Stable Isotope Tracing.
Data Interpretation and Pathway Visualization
The data generated from these experiments can be integrated to build a comprehensive picture of the metabolic effects of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
-
Pathway Enrichment Analysis: Utilize tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly enriched with the altered metabolites. [17][18]* Network Visualization: Construct metabolic network maps using software like Cytoscape or PathwayNexus to visualize the connections between the affected metabolites and pathways. [17][19] Below is a hypothetical example of a simplified metabolic pathway diagram illustrating a potential point of action for the compound.
Caption: Hypothetical Metabolic Perturbation by the Compound.
Quantitative Data Summary
The following table provides an example of how to present the quantitative data from the targeted metabolomics experiment.
| Metabolite | Control (Relative Abundance) | Treated (Relative Abundance) | Fold Change | p-value |
| Amino Acid X | 1.00 ± 0.12 | 2.54 ± 0.21 | 2.54 | < 0.01 |
| Amino Acid Y | 1.00 ± 0.09 | 0.45 ± 0.05 | 0.45 | < 0.01 |
| Keto Acid Z | 1.00 ± 0.15 | 3.12 ± 0.30 | 3.12 | < 0.001 |
Conclusion and Future Directions
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid represents a promising chemical tool for dissecting the complexities of amino acid metabolism. The integrated approach of targeted metabolomics and stable isotope tracing provides a robust framework for identifying its specific molecular targets and understanding its broader impact on cellular metabolic networks. Future studies could involve untargeted metabolomics to uncover unexpected metabolic alterations and proteomics to identify the specific enzymes that interact with the compound. [4][20]Such investigations will not only advance our fundamental understanding of metabolic regulation but also have the potential to uncover novel therapeutic strategies for a range of diseases.
References
-
MetwareBio. Amino Acid Targeted Metabolomics. [Link]
-
ResearchGate. Sample preparation for metabolomic analysis in LCMS/MS. [Link]
-
National Institutes of Health. Protocol for spatial metabolomics and isotope tracing in the mouse brain. [Link]
-
National Institutes of Health. Targeted metabolomics reveals serum changes of amino acids in mild to moderate ischemic stroke and stroke mimics. [Link]
-
Taylor & Francis Online. Full article: Sample Preparation Prior to The LC–MS-Based Metabolomics/Metabonomics of Blood-Derived Samples. [Link]
-
Cold Spring Harbor Laboratory. Targeted metabolomics identifies perturbations in amino acid metabolism that sub-classify patients with COPD. [Link]
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University of Oxford. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. [Link]
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ScienceDirect. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
Biocompare. Solid Phase Extraction in LC-MS Sample Preparation. [Link]
-
Icahn School of Medicine at Mount Sinai. Stable isotope tracers for metabolic pathway analysis. [Link]
-
Royal Society of Chemistry. Targeted profiling of amino acid metabolome in serum by a liquid chromatography-mass spectrometry method: application to identify potential markers for diet-induced hyperlipidemia. [Link]
-
PeerJ. Nontargeted and targeted metabolomics approaches reveal the key amino acid alterations involved in multiple myeloma. [Link]
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MDPI. Reliable Metabolic Flux Estimation in Escherichia coli Central Carbon Metabolism Using Intracellular Free Amino Acids. [Link]
-
National Research Council Canada. Machine learning methods for analysis of metabolic data and metabolic pathway modeling. [Link]
-
Arome Science. Metabolomics Data Analysis & Interpretation: Full Workflow Explained. [Link]
-
Oxford Academic. PathwayNexus: a tool for interactive metabolic data analysis. [Link]
-
Springer Nature. Stable Isotope Tracers for Metabolic Pathway Analysis. [Link]
-
National Institutes of Health. Networks and Graphs Discovery in Metabolomics Data Analysis and Interpretation. [Link]
-
Fiveable. Metabolic pathway analysis | Bioinformatics Class Notes. [Link]
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National Institutes of Health. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. [Link]
-
ACS Publications. Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. [Link]
-
ResearchGate. (PDF) Use of the flux model of amino acid metabolism of Escherichia coli. [Link]
-
National Institutes of Health. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. [Link]
-
PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. [Link]
-
Wikipedia. Carboxylic acid. [Link]
-
PubMed. Variety of 2,4-D metabolic pathways in plants; its significance in developing analytical methods for herbicides residues. [Link]
-
Frontiers. Deletion of succinic semialdehyde dehydrogenase sad and chromosomal expression of phosphoenolpyruvate carboxylase as metabolic requirements for improved production of 2,4-dihydroxybutyric acid via malyl-P pathway using E. coli. [Link]
-
MDPI. Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. [Link]
-
Chem-Impex. (S)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acidHCl. [Link]
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Troubleshooting & Optimization
Technical Support Center: (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
A Guide to Stability and Degradation Analysis for Novel Amino Acid Derivatives
A Note to the Researcher
Initial literature and database searches did not yield specific stability or degradation data for the compound "(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid." This suggests that it may be a novel or not widely studied chemical entity. While a related compound, (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, is listed in chemical databases, its stability profile is not publicly available.[1][2]
This guide has therefore been developed to provide a comprehensive framework for establishing the stability and degradation profile of a new amino acid derivative, using (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid as a model. The principles, protocols, and troubleshooting advice provided herein are based on established international guidelines and best practices in pharmaceutical development.[3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before starting a stability study on a novel compound like this?
A1: Before initiating any stability protocol, you must thoroughly characterize your new drug substance. This involves:
-
Structural Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular structure and mass of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
-
Purity Assessment: Employ a high-performance liquid chromatography (HPLC) method, preferably with a universal detector like a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD), to determine the purity of your initial batch.[5] This initial purity value will serve as your baseline (T=0) for all future stability time points.
-
Physicochemical Characterization: Determine fundamental properties such as solubility in various solvents (aqueous and organic), pKa, and melting point. This information is crucial for designing formulation strategies and forced degradation experiments.
Q2: What is a "stability-indicating method," and why is it essential?
A2: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[5] According to FDA and ICH guidelines, all assay procedures for stability studies must be stability-indicating.[5]
The primary goal is to ensure that a decrease in the API concentration is directly observable and that any formed degradants are separated and can be quantified.[5][6] This is typically achieved using gradient HPLC or UPLC methods.[7]
Q3: What are forced degradation studies, and what is their purpose?
A3: Forced degradation, or stress testing, involves deliberately subjecting the drug substance to harsh conditions to accelerate its decomposition.[8] The main objectives of these studies are to:
-
Identify Degradation Pathways: Understand how the molecule breaks down under various stresses (e.g., hydrolysis, oxidation, heat).[3][4]
-
Develop and Validate a Stability-Indicating Method: The complex mixtures of the API and its degradants generated during stress testing are used to prove that the analytical method can separate all components.[4][8]
-
Inform Formulation and Packaging: For example, if the compound is found to be highly susceptible to light, it will necessitate light-resistant packaging.[4]
Regulatory guidelines from the International Council for Harmonisation (ICH) mandate stress testing to characterize a molecule's intrinsic stability.[3][4]
Q4: What are the typical stress conditions used in forced degradation studies?
A4: According to ICH guideline Q1A(R2), stress testing should include the following conditions:[3]
-
Acid Hydrolysis: Using acids like HCl or H₂SO₄ (e.g., 0.1 M to 1 M).[8]
-
Base Hydrolysis: Using bases like NaOH or KOH (e.g., 0.1 M to 1 M).[8]
-
Oxidation: Typically using hydrogen peroxide (H₂O₂) at concentrations from 3% to 30%.
-
Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 50°C, 60°C, 70°C).[3]
-
Photostability: Exposing the solid or solution to controlled light sources that emit both UV and visible light, as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[4][9]
The goal is to achieve a target degradation of 5-20%.[3] Over-stressing can lead to secondary degradants not relevant to actual storage conditions, while under-stressing may not generate sufficient degradation products for method validation.[9]
Section 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experimental work.
Troubleshooting HPLC Method Development for Stability-Indicating Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between the parent peak and a degradant peak. | 1. Mobile phase is not optimal. 2. Incorrect column chemistry. 3. Gradient slope is too steep. | 1. Adjust Mobile Phase: Modify the pH of the aqueous portion (if using reversed-phase) or change the organic solvent (e.g., switch from acetonitrile to methanol or vice versa).[5] 2. Test Different Columns: Screen columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Polar-Embedded). 3. Optimize Gradient: Decrease the gradient slope (i.e., increase the run time) to improve the separation of closely eluting peaks. |
| Peak Tailing (especially for the parent amine compound). | 1. Secondary interactions between the basic amino group and acidic silanols on the silica-based column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Modify Mobile Phase: Work at a lower pH (e.g., pH 2.5-3.5) to protonate the silanols, or a higher pH (e.g., pH 8-10) to deprotonate them (ensure your column is stable at high pH). Add a competing base like triethylamine (TEA) at low levels (0.1%). 2. Reduce Sample Concentration: Inject a more dilute sample. 3. Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible.[10] |
| Ghost peaks or extraneous peaks appear in the chromatogram. | 1. Contaminated mobile phase or glassware. 2. Carryover from a previous injection.[11] 3. In-situ degradation in the autosampler. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and fresh buffers. 2. Optimize Needle Wash: Increase the volume and strength of the autosampler needle wash solution.[11] 3. Control Sample Environment: If degradation is suspected, use a cooled autosampler (e.g., 4°C). |
| Irreproducible retention times. | 1. Inadequate column equilibration between runs. 2. Mobile phase composition is changing (e.g., volatile components evaporating). 3. Pump or mixer malfunction.[10][12] | 1. Increase Equilibration Time: Ensure the column is fully re-equilibrated to initial conditions before each injection, typically 5-10 column volumes. 2. Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation. 3. System Maintenance: Check pump seals and check valves for wear and ensure the gradient proportioning valves are functioning correctly.[10] |
Troubleshooting Forced Degradation Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | 1. The compound is highly stable. 2. Stress conditions are too mild. | 1. Increase Stress Intensity: Use higher concentrations of acid/base/oxidant, increase the temperature, or extend the exposure time.[8] For thermal stress, increase temperature in 10°C increments.[3] 2. Use a Co-solvent: If solubility is limiting the reaction in aqueous media, a water-miscible organic co-solvent may be required. |
| Too much degradation (>50%) or complete loss of the main peak. | 1. Stress conditions are too harsh. | 1. Reduce Stress Intensity: Lower the temperature, decrease the concentration of the stressor, or shorten the exposure time. Take multiple time points to find the optimal duration. 2. Neutralize Sample: For acid/base hydrolysis, neutralize the sample immediately after the stress period to prevent further degradation before analysis.[8] |
| Results are not reproducible between experiments. | 1. Inconsistent experimental parameters. 2. Sample preparation variability. | 1. Maintain Strict Control: Precisely control temperature (use a calibrated oven or water bath), light exposure, and timing. 2. Standardize Procedures: Ensure accurate and consistent preparation of stressor solutions and sample dilutions. |
Section 3: Key Experimental Protocols & Workflows
Workflow for Stability Assessment of a Novel Compound
This diagram outlines the logical flow from initial characterization to formal stability studies.
Caption: Workflow for assessing the stability of a novel compound.
Protocol 1: General Forced Degradation Procedure
Objective: To generate degradation products of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid for the development of a stability-indicating method.
Materials:
-
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution with the solvent to a final concentration of ~0.1 mg/mL. This is the unstressed (T=0) control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation (Solid): Place a small amount of solid powder in a clear vial in an oven at 70°C for 48 hours. Periodically sample, dissolve in solvent, and analyze.
-
Photolytic Degradation: Expose both solid and solution samples to light in a validated photostability chamber according to ICH Q1B guidelines.[13] Keep parallel samples wrapped in aluminum foil as dark controls.
-
Analysis: Analyze all stressed samples, along with the control, using the developed HPLC method. Compare the chromatograms to identify new peaks (degradants) and the decrease in the parent peak area.
Potential Degradation Pathways
Based on the structure of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, several degradation pathways can be hypothesized. This knowledge helps in the tentative identification of degradation products.
Caption: Potential degradation pathways for the target compound.
-
Oxidation: The primary amine is susceptible to oxidation. The benzylic position (the CH₂ group adjacent to the phenyl ring) could also be a site of oxidation.[14]
-
Decarboxylation: The carboxylic acid group may be lost as CO₂ under thermal or photolytic stress.[15]
-
Hydrolysis/Dimerization: While less common for the parent structure itself, under certain conditions, intermolecular reactions could lead to amide bond formation (dimerization). The primary degradation pathway for many drugs is hydrolysis.[16]
-
Isomerization: Racemization at the chiral center could occur under harsh basic or acidic conditions, leading to the formation of the (R)-isomer.[15]
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search. Retrieved March 7, 2026.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 7, 2026.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. Retrieved March 7, 2026.
- What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm. Retrieved March 7, 2026.
- Stability indicating study by using different analytical techniques. (2023, December). International Journal of Scientific Development and Research (IJSDR). Retrieved March 7, 2026.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 7, 2026.
- AMINO ACID DERIVATIVES AS NOVEL FUEL STABILIZERS. (2007, February 14). Taylor & Francis Online. Retrieved March 7, 2026.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). IVT Network. Retrieved March 7, 2026.
- Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved March 7, 2026.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November). ICH. Retrieved March 7, 2026.
- (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. (n.d.). PubChem. Retrieved March 7, 2026.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved March 7, 2026.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2026.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved March 7, 2026.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved March 7, 2026.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting. (n.d.). The Nest Group. Retrieved March 7, 2026.
- (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. (n.d.). AA Blocks. Retrieved March 7, 2026.
- Novel amino acid derivatives. (n.d.).
- Oxidative susceptibility testing. (n.d.). In Handbook of Modern Pharmaceutical Analysis. Retrieved March 7, 2026.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- 2-AMINO-4-(2,6-DICHLORO-PHENYL)-BUTYRIC ACID. (n.d.). Echemi. Retrieved March 7, 2026.
- Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2015). Semantic Scholar. Retrieved March 7, 2026.
- Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024, December 12). MDPI. Retrieved March 7, 2026.
- The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane. (n.d.). PMC. Retrieved March 7, 2026.
- 2-Amino-4-(4-amino-phenyl)-butyric acid. (n.d.). BOC Sciences. Retrieved March 7, 2026.
- Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. (n.d.). PMC. Retrieved March 7, 2026.
- Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved March 7, 2026.
- (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. (n.d.). Sigma-Aldrich. Retrieved March 7, 2026.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). MDPI. Retrieved March 7, 2026.
- Schematic representation of PHB degradation pathway. (n.d.).
- degradation pathway of pharmaceutical dosage forms. (2017, March 31).
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Technical Support Center: Crystallization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Welcome to the technical support guide for the crystallization of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound. The guidance herein is grounded in established principles of physical chemistry and crystallization science.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid?
A1: The main difficulties arise from the molecule's structural characteristics: it is a chiral amino acid with a bulky, halogenated aromatic group. These features can lead to several common issues:
-
Oiling Out (Liquid-Liquid Phase Separation): This is a frequent problem where the compound separates as a liquid ("oil") instead of a solid crystalline phase, often due to high supersaturation or the solvent being too good.[1][2] This oily phase can hinder or completely prevent the formation of an ordered crystal lattice.
-
Formation of Amorphous Precipitate: Rapid precipitation can lead to a disordered, amorphous solid instead of a well-defined crystal structure. This is often an indication that the concentration of the protein is too high.[3]
-
Polymorphism: Organic molecules can often crystallize in multiple different crystal forms, known as polymorphs.[4][5] These polymorphs can have different physical properties, and controlling the desired form can be a challenge.
-
Poor Crystal Quality: Even when crystals form, they may be small, agglomerated, or have irregular shapes, making them unsuitable for analysis or further use.
Troubleshooting Guide
This section is organized by common problems encountered during the crystallization process.
Problem 1: Oiling Out - The Solution Turns Cloudy and Forms an Immiscible Liquid
"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue in crystallization processes that can negatively impact crystal morphology and purity.[6][7] It occurs when the solute concentration exceeds the solubility to a point where a solute-rich liquid phase forms instead of a solid crystal.[2]
Core Cause: High supersaturation is the primary driver of oiling out.[2] This can be caused by rapid cooling, the use of a solvent in which the compound is too soluble, or a high initial concentration.[2]
Solutions:
-
Control Supersaturation:
-
Reduce Cooling Rate: Slow, controlled cooling allows the system to remain in the metastable zone longer, which favors crystal growth over oil formation.[2] Instead of an ice bath, allow the solution to cool to room temperature on the benchtop, or use a programmable cooling system.
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the system from reaching the critical supersaturation level where oiling out occurs.[2]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[2]
-
-
Solvent System Optimization:
-
The choice of solvent is critical. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal.
-
If oiling out persists, consider using a solvent mixture. Adding a co-solvent can modulate the solubility and prevent oiling out.[2]
-
-
Seeding:
Problem 2: No Crystals Form, Even After Extended Cooling
The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.
Core Cause: Insufficient supersaturation is the main reason for a lack of crystal formation.[10] This could be due to using too much solvent or a solvent in which the compound is too soluble even at low temperatures.
Solutions:
-
Induce Nucleation:
-
Increase Concentration:
-
If you suspect too much solvent was used, you can carefully evaporate some of the solvent to increase the solute concentration and then attempt to cool the solution again.[11]
-
-
Lower the Temperature:
-
If cooling to room temperature is insufficient, try using an ice bath or a refrigerated circulator to achieve a lower temperature.[11]
-
Problem 3: Formation of Amorphous Powder Instead of Crystals
The formation of an amorphous solid suggests that precipitation occurred too rapidly, not allowing time for the molecules to arrange into an ordered crystal lattice.
Core Cause: Very high supersaturation can lead to rapid, uncontrolled precipitation, resulting in an amorphous product. This can be due to a very high starting concentration or extremely rapid cooling.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As with oiling out, a slower cooling rate is crucial.
-
More Dilute Solution: Start with a lower concentration of your compound.
-
-
Solvent Selection:
-
Choose a solvent system where the solubility of the compound has a moderate dependence on temperature.
-
Problem 4: Obtaining the Wrong Polymorph or a Mixture of Polymorphs
Polymorphism is the ability of a compound to exist in more than one crystalline form.[4] Different polymorphs can have different stabilities and physical properties.
Core Cause: The formation of a particular polymorph is influenced by kinetic and thermodynamic factors, including solvent, temperature, and supersaturation.
Solutions:
-
Controlled Seeding:
-
Seeding with the desired polymorph can direct the crystallization towards that form.[1]
-
-
Solvent Screening:
-
Different solvents can favor the formation of different polymorphs. A systematic solvent screen is recommended.
-
-
Slurry Conversion:
-
A slurry of a mixture of polymorphs in a suitable solvent, when stirred over time, will often convert to the most stable polymorph.[1]
-
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise with stirring until the solution becomes persistently turbid.
-
Crystallization: Allow the solution to stand, and crystals should form. If not, a small addition of anti-solvent may be necessary.
-
Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Data Presentation
Table 1: Solvent Screening for Crystallization
| Solvent System | Observation |
| Ethanol | Good solubility when hot, crystals form on cooling. |
| Isopropanol | Similar to ethanol, may produce different crystal morphology. |
| Acetone/Water | Good for anti-solvent crystallization. |
| Toluene | Low solubility, may be useful for slurry experiments. |
Visualizations
Troubleshooting Logic for Crystallization Issues
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Survey and analysis of crystal polymorphism in organic structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Cellular Resistance to (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Welcome to the technical support center for researchers utilizing (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of your experiments and overcome challenges related to cellular resistance.
Introduction
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a valuable research tool for investigating the role of amino acid metabolism in various cellular processes, particularly in cancer biology. As a selective inhibitor of LAT1, it blocks the uptake of large neutral amino acids, such as leucine and tryptophan, which are essential for rapid cell proliferation and survival[1][2]. Consequently, inhibition of LAT1 can lead to cell cycle arrest and apoptosis in susceptible cell lines[3].
However, as with many targeted therapies, cells can develop resistance to LAT1 inhibitors, limiting their efficacy. This guide will delve into the common mechanisms of resistance and provide actionable, evidence-based protocols to help you identify, understand, and overcome these challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid?
This compound acts as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1)[1][4]. LAT1 is an antiporter that facilitates the import of large neutral amino acids (e.g., leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, and methionine) into the cell in exchange for an intracellular substrate, often glutamine[1][5]. By blocking this transport, the inhibitor depletes the intracellular pool of essential amino acids required for protein synthesis and other critical cellular functions[4]. A key consequence of this is the downregulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation[6][7].
Q2: What is the expected phenotype in sensitive cells after treatment?
In cell lines sensitive to LAT1 inhibition, you should typically observe:
-
A significant reduction in cell proliferation and viability.
-
Decreased protein synthesis.
-
Reduced phosphorylation of mTORC1 pathway components (e.g., p70S6K, 4E-BP1).
Q3: My cells are not responding to the inhibitor. What are the likely reasons?
Lack of response can be due to either intrinsic (pre-existing) or acquired resistance. The underlying mechanisms are often complex but typically involve cellular adaptations that bypass the effects of LAT1 inhibition. These can include:
-
Metabolic reprogramming: Cells may upregulate alternative pathways to acquire necessary amino acids or switch to different metabolic fuel sources[10][11].
-
Upregulation of alternative amino acid transporters: Cells can compensate by increasing the expression of other transporters to maintain their amino acid supply[12][13][14].
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell[15][16].
-
High basal expression of LAT1: Some cell lines may have exceptionally high levels of the target protein, requiring higher concentrations of the inhibitor for a therapeutic effect.
Q4: Can this inhibitor be used in combination with other anti-cancer agents?
Yes, combination therapies are a promising strategy to enhance the efficacy of LAT1 inhibitors and overcome resistance[3][9]. Combining (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid with cytotoxic agents (like gemcitabine or platinum-based drugs) or other targeted therapies (such as mTOR inhibitors or glutaminase inhibitors) has shown additive or synergistic effects in preclinical models[6][9][17][18][19].
Troubleshooting Guide: Addressing Resistance
This section provides a structured approach to troubleshooting common issues related to cellular resistance to (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Problem 1: Initial Sensitivity Followed by Relapse
Observation: Your cells initially show a dose-dependent decrease in proliferation upon treatment, but after a period of sustained culture in the presence of the inhibitor, they resume growth, often at a rate comparable to untreated cells.
Potential Cause: This is a classic example of acquired resistance. The initial selective pressure of the LAT1 inhibitor has likely led to the emergence and expansion of a subpopulation of cells that have adapted through one or more resistance mechanisms. The most common adaptation is metabolic reprogramming, particularly the upregulation of compensatory amino acid transporters.
Troubleshooting Workflow
Caption: Workflow for troubleshooting acquired resistance.
Recommended Actions & Protocols:
-
Validate the Resistance Phenotype:
-
Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the newly generated resistant cell line to quantify the shift in the half-maximal inhibitory concentration (IC50).
-
-
Investigate Upregulation of Compensatory Transporters:
-
Rationale: To compensate for the lack of amino acid import through LAT1, cells often upregulate other transporters, such as ASCT2 (SLC1A5), which primarily transports glutamine but is also linked to the uptake of other amino acids[14][20].
-
Protocol: Use the provided protocols for Quantitative Real-Time PCR (qPCR) and Western Blotting to compare the mRNA and protein expression levels of key amino acid transporters (e.g., LAT1, ASCT2, SNAT1/SLC38A1, SNAT2/SLC38A2, xCT/SLC7A11) between your sensitive and resistant cell lines.
-
-
Analyze Metabolic Reprogramming:
-
Rationale: Resistant cells may exhibit altered metabolic dependencies, such as an increased reliance on glutaminolysis or glycolysis[10][11][21].
-
Protocol: Utilize the Seahorse XF Analyzer Protocol to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. Compare the metabolic profiles of sensitive and resistant cells at baseline and in response to the LAT1 inhibitor.
-
-
Implement Combination Therapies:
-
Based on your findings, consider co-administering (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid with an inhibitor targeting the identified resistance mechanism. See the table below for suggestions.
-
| Identified Resistance Mechanism | Recommended Combination Agent | Rationale | Supporting References |
| Upregulation of ASCT2 (SLC1A5) | ASCT2 Inhibitor (e.g., V-9302) | Dual blockade of key amino acid transporters to induce amino acid starvation. | [14] |
| Increased Glutaminolysis | Glutaminase (GLS) Inhibitor (e.g., CB-839) | To block the conversion of glutamine to glutamate, a key step in glutamine metabolism. | [22][23] |
| Reactivation of mTORC1 Pathway | mTOR Inhibitor (e.g., Rapamycin, Everolimus) | To directly inhibit the central signaling hub for cell growth, downstream of amino acid sensing. | [6][7] |
| Increased Glycolysis | Glycolysis Inhibitor (e.g., 2-Deoxy-D-glucose) | To target the increased reliance on glucose metabolism for energy production. | [10][11] |
Table 1: Proposed combination therapies to overcome acquired resistance.
Problem 2: Cells Exhibit High Intrinsic Resistance
Observation: Your cell line of interest shows little to no response to (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, even at high concentrations, without any prior exposure.
Potential Cause: The cells may possess intrinsic characteristics that render them resistant to LAT1 inhibition. This could be due to naturally low dependence on LAT1-mediated transport, high expression of other amino acid transporters, or constitutive activation of pro-survival signaling pathways that are independent of amino acid sensing.
Investigative Pathway
Caption: Investigating intrinsic resistance mechanisms.
Recommended Actions & Protocols:
-
Confirm Target Expression:
-
Rationale: It is crucial to verify that your cell line expresses the target protein, LAT1.
-
Protocol: Use the Western Blotting Protocol to confirm the presence of LAT1 protein. Compare its expression level to a known sensitive cell line, if available.
-
-
Profile Basal Transporter Expression:
-
Rationale: Intrinsically resistant cells may already have a diverse and robust array of amino acid transporters, making them less reliant on LAT1 alone.
-
Protocol: Perform a baseline expression analysis of a panel of amino acid transporters using the qPCR Protocol .
-
-
Assess Pro-Survival Signaling:
-
Rationale: Constitutive activation of pathways like PI3K/Akt/mTOR can promote cell survival and proliferation, overriding the growth-inhibitory signals from amino acid deprivation[7].
-
Protocol: Use the Western Blotting Protocol to examine the basal phosphorylation status of key signaling proteins such as Akt (p-Akt Ser473) and S6 kinase (p-p70S6K Thr389). High basal phosphorylation may indicate pathway activation.
-
-
Consider Genetic Knockdown for Target Validation:
-
To definitively determine if the cells are not dependent on LAT1, consider using siRNA or shRNA to knock down LAT1 expression. If genetic knockdown has no effect on cell viability, it is likely that LAT1 is not a critical vulnerability in this specific cell line.
-
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from your sensitive and resistant cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for your genes of interest (e.g., SLC7A5, SLC1A5, SLC38A2, and a housekeeping gene like GAPDH or ACTB), and the synthesized cDNA.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target genes to the housekeeping gene.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., LAT1, ASCT2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).
Seahorse XF Analyzer Protocol for Metabolic Profiling
-
Cell Seeding: Seed your sensitive and resistant cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: The following day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. Load the injection ports with your compounds of interest (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Assay Execution: Place the cell plate and the cartridge into the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data. Normalize the results to cell number or protein concentration.
Concluding Remarks
Overcoming resistance to (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid requires a systematic and evidence-based approach. By understanding the potential mechanisms of resistance and employing the troubleshooting strategies and protocols outlined in this guide, researchers can better interpret their experimental outcomes and design more effective studies. The key to success often lies in anticipating and dissecting cellular adaptations, with combination therapies representing a powerful strategy to counteract resistance and enhance the therapeutic potential of LAT1 inhibition.
References
-
8. (2019, February 21). SLCs contribute to endocrine resistance in breast cancer: role of SLC7A5 (LAT1).
-
10. Amino acid transporter LAT1 (SLC7A5) promotes metabolic rewiring in TNBC progression through the L-Trp/QPRT/NAD+ pathway.
-
24. (2025, July 31). Pharmacodynamic analyses of LAT1 inhibitors in vitro and in vivo by targeted metabolomics reveal target-independent effects.
-
4. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics.
-
3. (2020, May 19). New LAT1 inhibitor can boost cancer treatment.
-
25. (2024, January 7). L-type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel-resistant prostate cancer by inhibiting cyclin-dependent kinase activity.
-
17. (2022, May 22). Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma.
-
18. (2025, March 25). Knockdown of SLC7A5 inhibits malignant progression and attenuates oxaliplatin resistance in gastric cancer by suppressing glycolysis.
-
6. (2025, September 9). A Novel Approach for Cisplatin‐Resistant Esophageal Squamous Cell Carcinoma via Amino Acid Transporter LAT1 Inhibition.
-
11. (2025, July 3). Amino Acid Transporter LAT1 (slc7a5) Promotes Metabolic Rewiring in Tnbc Progression Through the L-Trp/Qprt/Nad+ Pathway.
-
7. (2021, August 30). Targeting Amino Acid Metabolic Reprogramming via L-Type Amino Acid Transporter 1 (LAT1) for Endocrine-Resistant Breast Cancer.
-
21. (2024, March 22). Abstract 3067: SLC7A5/LAT1 promotes the Warburg Effect for TNBC progression through Trp/QPRT/NAD+ pathway.
-
9. (2023, June 15). Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells.
-
12. (2016, July 19). Inhibition of glucose metabolism prevents glycosylation of the glutamine transporter ASCT2 and promotes compensatory LAT1 upregulation in leukemia cells.
-
15. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer.
-
13. (2022, January 2). Amino Acid Metabolism in Cancer Drug Resistance.
-
22. Role and therapeutic targeting of glutamine metabolism in non‑small cell lung cancer (Review).
-
1. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer.
-
19. (2023, June 15). Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells.
-
2. (2022, May 3). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations.
-
23. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy.
-
14. (2024, October 31). The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers.
-
20. (2016, June 17). Inhibition of glucose metabolism prevents glycosylation of the glutamine transporter ASCT2 and promotes compensatory LAT1 upregulation in leukemia cells.
-
5. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches.
-
16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal.
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- 15. journals.physiology.org [journals.physiology.org]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockade LAT1 Mediates Methionine Metabolism to Overcome Oxaliplatin Resistance under Hypoxia in Renal Cell Carcinoma | MDPI [mdpi.com]
- 18. Knockdown of SLC7A5 inhibits malignant progression and attenuates oxaliplatin resistance in gastric cancer by suppressing glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination effects of amino acid transporter LAT1 inhibitor nanvuranlat and cytotoxic anticancer drug gemcitabine on pancreatic and biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Role and therapeutic targeting of glutamine metabolism in non‑small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Collection | ETH Library [research-collection.ethz.ch]
- 25. L-type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel-resistant prostate cancer by inhibiting cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Welcome to the technical support resource for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this non-proteinogenic amino acid. The unique structural features of this compound—namely its stereocenter and the dichlorinated phenyl ring—present specific challenges during purification. This document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and enantiomeric excess in your preparations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid?
A1: The main challenges stem from three distinct areas:
-
Enantiomeric Purity: The most critical challenge is separating the desired (S)-enantiomer from its (R)-enantiomer. Many synthetic routes produce racemic or enantioenriched mixtures, requiring a dedicated chiral separation or resolution step.[1]
-
Chemical Purity: Removal of structurally similar impurities, unreacted starting materials, and reaction by-products is crucial. The dichlorophenyl group can lead to regioisomeric impurities if the aromatic ring is synthesized as part of the process.
-
Physical Form & Crystallinity: Like many amino acids, this compound can be challenging to crystallize, sometimes resulting in amorphous solids or oils, especially in the presence of impurities.[2][3] Achieving a stable, crystalline solid is key for handling and formulation.
Q2: What is the most critical purity parameter to monitor for this compound?
A2: Enantiomeric excess (e.e.) is unequivocally the most critical parameter. For most pharmaceutical and biological applications, the biological activity resides in one enantiomer, while the other may be inactive or even cause undesirable side effects. Therefore, achieving an e.e. of >99% is often a stringent requirement.
Q3: What are the typical acceptance criteria for purity for use in drug development?
A3: While specifications vary by application, typical criteria for an active pharmaceutical ingredient (API) building block are:
-
Chemical Purity (by HPLC): >99.0%
-
Enantiomeric Purity (by Chiral HPLC): >99.0% e.e.
-
Residual Solvents: Must meet ICH (International Council for Harmonisation) limits.
-
Heavy Metals: <10-20 ppm.
-
Water Content (Karl Fischer): <0.5%
Q4: How should I properly store (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid?
A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] Amino acids are generally stable, but prolonged exposure to light, moisture, or oxygen can lead to degradation. The recommended storage temperature is room temperature in a tightly sealed container.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Problem Area: Low Chemical Purity & Crystallization Failures
Q: My crude product is an oil or fails to crystallize. What steps can I take?
A: An oily product or crystallization failure is almost always due to impurities depressing the melting point and disrupting the crystal lattice formation.
-
Probable Cause 1: Residual Solvents. Solvents from the reaction or workup (e.g., DMF, THF, Dichloromethane) can prevent crystallization.
-
Solution: Co-evaporate the crude product with a solvent in which it is poorly soluble but the residual solvent is miscible (e.g., toluene or heptane) under reduced pressure. This azeotropically removes the problematic solvent. For higher-boiling solvents, high-vacuum drying at a slightly elevated temperature (e.g., 40-50°C) for an extended period is necessary.
-
-
Probable Cause 2: High Impurity Load. Starting materials or by-products are present at significant levels.
-
Solution 1: Acid-Base Extraction. As an amino acid, your compound is amphoteric. Dissolve the crude oil in an organic solvent like ethyl acetate. Wash with a mild acid (e.g., 1M citric acid) to remove basic impurities. Then, wash with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. Your product should remain in the organic layer, but be mindful of its pKa; strong acids or bases may cause it to partition into the aqueous layer.
-
Solution 2: Preparative Chromatography. If simple extraction fails, flash column chromatography on silica gel is the next logical step. The dichlorophenyl group provides enough hydrophobicity for good separation. A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of acetic acid or ammonia (e.g., 1%) to improve peak shape and prevent streaking on the silica.
-
Q: My crystallization yield is very low. How can I improve it?
A: Low yield indicates that a significant amount of your product remains in the mother liquor. This is an issue of optimizing the solubility profile.
-
Probable Cause 1: Incorrect Solvent System. The chosen solvent may be too good, keeping the product dissolved even at low temperatures.
-
Solution 1: Solvent/Anti-Solvent System. Find a solvent in which your product is highly soluble (e.g., Methanol, Ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., Water, Hexane, Diethyl Ether). Dissolve the compound in the minimum amount of the hot "good" solvent and slowly add the anti-solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. This controlled precipitation promotes high-quality crystal growth.[5]
-
Solution 2: pH Adjustment. The solubility of amino acids is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point (pI) of the molecule will minimize its solubility, promoting crystallization. For a simple amino acid, the pI can be estimated as the average of the pKa of the carboxylic acid (~2-3) and the amine (~9-10). Experimentally titrating a solution of your compound to find the point of minimum solubility is highly effective.[3]
-
Problem Area: Insufficient Enantiomeric Purity
Q: My chiral HPLC analysis shows an enantiomeric excess (e.e.) below my target of >99%. How can I enhance the chiral purity?
A: This is a common and critical issue. Post-synthesis enrichment of the desired (S)-enantiomer is often required.
-
Probable Cause: Non-selective synthesis or racemization during workup.
-
Solution 1: Chiral Preparative HPLC. This is the most direct and often most effective method for obtaining high-purity enantiomers. It involves using a larger-scale version of your analytical chiral column to separate the two enantiomers. Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose phenylcarbamates are excellent candidates for this type of separation.[6] While effective, this can be costly and time-consuming for large quantities.
-
Solution 2: Diastereomeric Salt Crystallization. This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.
-
For your amino acid, you would use a chiral base, such as (R)- or (S)-1-phenylethylamine or a cinchona alkaloid.
-
The process involves dissolving both the racemic amino acid and the resolving agent in a suitable solvent (often an alcohol/water mixture), allowing the less soluble diastereomeric salt to crystallize, filtering it, and then liberating the desired enantiomer by acidifying the salt. This process may need to be repeated to achieve high e.e.
-
-
Solution 3: Kinetic Resolution. This involves using an enzyme that selectively reacts with one enantiomer, allowing the unreacted enantiomer (hopefully the one you want) to be recovered. This is a highly specialized technique that requires screening for a suitable enzyme.
-
Section 3: Standard Operating Protocols
Protocol 1: General Recrystallization Protocol for Purity Enhancement
This protocol outlines a systematic approach to recrystallizing the title compound to improve chemical purity.
-
Solvent Screening: In small vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water/alcohol mixtures) at room temperature and upon heating. A good single solvent will fully dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1-2 hours to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Analytical Purity Assessment by RP-HPLC
This method is suitable for determining the chemical purity of the compound.
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an ion-pairing agent that improves peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | 220 nm for the peptide bond and 254 nm for the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. |
Protocol 3: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
This method is designed to separate the (S) and (R) enantiomers. Chiral separations are highly specific, and method development is often required. This serves as a starting point.
| Parameter | Value | Rationale |
| Column | Chiralpak® IA or similar amylose-based CSP | Polysaccharide-based CSPs are highly effective for amino acid derivatives.[6] |
| Mobile Phase | Isocratic; Hexane / Isopropanol / TFA (80:20:0.1) | A common mobile phase for normal-phase chiral separations. |
| Flow Rate | 0.8 mL/min | Adjust as needed to optimize resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral selectivity. |
| Detection | UV at 254 nm | The dichlorophenyl group provides a strong chromophore. |
| Sample Prep. | 1 mg/mL in the mobile phase | Dissolving the sample in the mobile phase prevents peak distortion. |
Section 4: Visual Workflows & Diagrams
The following diagrams illustrate the decision-making process for purification.
Caption: General purification and analysis workflow.
Caption: Decision tree for troubleshooting crystallization issues.
Section 5: References
-
Gavish, M., et al. (1992). The role of crystal polarity in alpha-amino acid crystals for induced nucleation of ice. Science. Available at: [Link]
-
Wang, J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]
-
van de Put, M. W. P., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design. Available at: [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Available at: [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Available at: [Link]
-
Golovanova, O. A., et al. (2019). Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. Russian Journal of Physical Chemistry A.
-
Velíšek, J., et al. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids. Czech Journal of Food Sciences.
-
Patel, P. N., et al. (2017). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Chemistry, Section B.
-
D'Mello, J. P. F. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications.
-
Zhang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Journal of Chromatography A. Available at: [Link]
-
Schuur, B., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development. Available at: [Link]
-
Strieker, M., & Marahiel, M. A. (2009). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Methods in Enzymology. Available at: [Link]
-
Hussain, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Zabranya, K. R., et al. (2015). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH.
-
Lee, W. (2014). Enantiomeric separation of α-amino acids as NBD derivatives on polysaccharide based chiral stationary phases using HPLC. Chosun University. Available at: [Link]
-
MilliporeSigma. (n.d.). Amino Acid and Peptide Chiral Separations.
-
British Pharmacopoeia. (n.d.). Reference Standards catalogue search. Available at: [Link]
-
Eurofins. (n.d.). Analysis of amino acids (2.2.56) detectables by ninhydrin and ammonium.
-
CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents. Available at:
-
Gesto, D., et al. (2023). 6-Amino-4-phenylpyrrolo[2,3-c][1][2][7]thiadiazine-5-carbonitrile. Molbank. Available at: [Link]
-
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of crystal polarity in alpha-amino acid crystals for induced nucleation of ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | 754971-91-0 [sigmaaldrich.com]
- 5. gea.com [gea.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. sibran.ru [sibran.ru]
Technical Support Center: Long-Term Storage of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Welcome to the technical support center for the long-term storage of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during extended storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid?
A1: For long-term stability, it is highly recommended to store (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid at 2-8°C . Some sources suggest that for protected amino acid derivatives, storage at 5°C is ideal for preserving the compound's integrity over several years[1][2]. While room temperature storage might be acceptable for short periods, colder temperatures significantly slow down potential degradation processes. For very long-term storage, some researchers may consider temperatures as low as -20°C, although for many solid amino acid derivatives, this is not always necessary if other conditions are met[2].
Q2: How critical are light and moisture protection for this compound?
A2: Protecting (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid from light and moisture is critically important . The dichlorophenyl moiety makes the compound susceptible to photodegradation. Halogenated aromatic compounds can undergo degradation upon exposure to UV light[3][4]. Furthermore, as an amino acid derivative, the compound is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and microbial growth[1][2][5]. Always store the compound in a tightly sealed, opaque container.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, for optimal long-term stability, storing (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid under an inert atmosphere, such as argon or nitrogen , is best practice. This is particularly important because amino acids can be susceptible to oxidation when exposed to air[5]. The dichlorophenyl group itself is relatively stable to oxidation, but the amino acid portion of the molecule can be more sensitive. An inert atmosphere will displace oxygen and moisture, further preserving the compound's purity.
Q4: Can I store (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in solution?
A4: It is not recommended to store this compound in solution for long periods . Amino acids and their derivatives are generally much less stable in solution compared to their solid, lyophilized form[2][5]. If you must store a solution, it should be for a very short duration, prepared fresh, and kept at 2-8°C. For any storage beyond a few days, it is advisable to freeze the solution at -20°C or, ideally, -80°C. However, be aware that freeze-thaw cycles can accelerate degradation, so it is best to aliquot the solution into single-use vials before freezing[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible clumping or change in consistency of the solid compound. | Moisture absorption. | Discard the affected batch as its purity may be compromised. In the future, ensure the container is tightly sealed and consider storing it inside a desiccator. Always allow the container to warm to room temperature before opening to prevent condensation[2]. |
| Discoloration of the compound (e.g., yellowing). | Oxidation or photodegradation. | This indicates potential degradation. The compound should be re-analyzed for purity before use. To prevent this, store under an inert atmosphere and in a light-proof container. |
| Inconsistent experimental results using a previously reliable batch. | Compound degradation due to improper storage. | Re-qualify the compound using analytical methods such as NMR, HPLC, or mass spectrometry to check for impurities. If degradation is confirmed, procure a fresh batch and strictly adhere to the recommended storage conditions. |
| Poor solubility compared to a fresh batch. | Formation of insoluble degradation products or polymers. | This is a strong indicator of degradation. The batch should not be used for sensitive experiments. Review and improve storage protocols to prevent future occurrences. |
Experimental Protocols
Protocol for Long-Term Storage of Solid (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
-
Preparation: Ensure the compound is in a dry, solid (ideally lyophilized) form.
-
Container Selection: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal[6].
-
Inert Atmosphere: If possible, flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air and moisture.
-
Sealing: Immediately and tightly seal the vial cap. For added protection, wrap the cap with parafilm.
-
Storage Location: Place the sealed vial in a refrigerator at 2-8°C .
-
Documentation: Clearly label the vial with the compound name, date of storage, and any other relevant information.
Protocol for Handling Stored (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
-
Equilibration: Before opening, remove the vial from the refrigerator and allow it to sit at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold compound[2].
-
Dispensing: Once at room temperature, open the vial and quickly dispense the required amount in a low-humidity environment if possible (e.g., a glove box or a fume hood with low airflow).
-
Resealing: If the remaining compound is to be stored again, re-flush the vial with an inert gas before tightly sealing it.
-
Return to Storage: Promptly return the vial to the refrigerator at 2-8°C.
Visualizing Key Concepts
Logical Flow for Optimal Long-Term Storage
Caption: Workflow for the optimal long-term storage and handling of the compound.
Potential Degradation Pathways
Caption: Factors leading to the degradation of the compound.
References
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
PubChem. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. [Link]
-
Oxford Academic. (2000, March 15). Transformation of 1,1-dichloro-2,2-(4-chlorophenyl)ethane (DDD) by Ralstonia eutropha strain A5. [Link]
-
DergiPark. Overview of the bioremediation and the degradation pathways of dDT. [Link]
-
Quora. (2012, January 19). How long can one store amino acids at room temperature?[Link]
-
Journal of Bioscience and Bioengineering. (2008, June 15). Degradation of 1,1,1-trichloro-2,2-bis (4-chlorophenyl) ethane (DDT) by brown-rot fungi. [Link]
-
National Center for Biotechnology Information. (2008, June). Degradation of 1,1,1-trichloro-2,2-bis (4-chlorophenyl) ethane (DDT) by brown-rot fungi. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]
-
AA Blocks. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. [Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]
-
Swedish Pollutant Release and Transfer Register. Halogenated organic compounds (AOX). [Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Efficacy of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid as a Kynurenine 3-Monooxygenase Inhibitor
This guide provides a comprehensive framework for validating the efficacy of the novel compound, (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO). It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for neurodegenerative diseases. This document outlines a multi-tiered approach, from initial in vitro screening to in vivo preclinical evaluation, comparing the compound's performance against the well-characterized KMO inhibitor, Ro 61-8048.
Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan.[1][2] This pathway is not merely a catabolic route but a critical regulator of immune responses and neuronal function.[3][4] Dysregulation of the KP has been strongly implicated in the pathophysiology of a range of neurodegenerative disorders, including Huntington's, Parkinson's, and Alzheimer's diseases.[2][3][4]
At a critical juncture of this pathway lies the enzyme Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK).[5] The downstream metabolism of 3-HK leads to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[6][7] Elevated levels of 3-HK and QUIN contribute to neuronal damage through excitotoxicity and oxidative stress.[2][7]
Conversely, shunting L-kynurenine away from KMO can lead to an increase in the production of kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate receptors with established neuroprotective properties.[6][8] Consequently, inhibiting KMO presents a highly attractive therapeutic strategy, as it simultaneously reduces the production of neurotoxic metabolites and elevates the levels of neuroprotective ones.[3]
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a novel small molecule with structural similarities to known amino acid metabolism modulators. This guide details a systematic approach to validate its potential as a KMO inhibitor, using Ro 61-8048, a potent and selective KMO inhibitor, as a benchmark for comparison.[8][9]
The Kynurenine Pathway: A Therapeutic Target
The following diagram illustrates the central role of KMO in the kynurenine pathway and the proposed mechanism of action for a KMO inhibitor.
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
Part 1: In Vitro Efficacy Assessment
The initial step is to determine the direct inhibitory potential of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid on recombinant human KMO enzyme activity. This is a critical, cell-free assay that establishes a baseline for the compound's potency.
Experimental Protocol: KMO Enzymatic Assay
This protocol is adapted from established methods for high-throughput screening of KMO inhibitors.[10][11] The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the KMO-catalyzed hydroxylation of L-kynurenine.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
-
Ro 61-8048 (positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and Ro 61-8048 in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of the diluted compound or vehicle (for control), and 20 µL of diluted recombinant human KMO enzyme.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Start the reaction by adding 20 µL of a substrate mixture containing L-Kynurenine and NADPH.
-
Measurement: Immediately measure the absorbance at 340 nm (time zero). Continue to measure the absorbance every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for In Vitro KMO Inhibition Assay
Caption: Workflow for the in vitro KMO enzymatic inhibition assay.
Comparative In Vitro Potency
| Compound | IC50 (nM) [Hypothetical Data] |
| (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid | 50 |
| Ro 61-8048 | 25 |
Part 2: Cell-Based Efficacy Assessment
Following the confirmation of direct enzymatic inhibition, the next logical step is to evaluate the compound's efficacy in a cellular environment. This assesses cell permeability and target engagement in a more biologically relevant context.
Experimental Protocol: Cellular KMO Activity Assay
This protocol utilizes a human microglial cell line (e.g., HMC3), as microglia are the primary cell type expressing KMO in the central nervous system.[5] The assay measures the modulation of kynurenine pathway metabolites in the cell culture medium following treatment with the test compounds.
Materials:
-
HMC3 human microglial cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
L-Kynurenine
-
(S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
-
Ro 61-8048
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Culture: Plate HMC3 cells in 24-well plates and grow to 80-90% confluency.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound or Ro 61-8048. Incubate for 1 hour.
-
Substrate Addition: Add L-kynurenine to the medium to a final concentration of 100 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Perform protein precipitation on the supernatant samples (e.g., with trichloroacetic acid or methanol). Centrifuge to pellet the protein and collect the cleared supernatant.
-
Metabolite Quantification: Analyze the levels of L-kynurenine, 3-HK, and KYNA in the samples using a validated LC-MS/MS method.[1][12][13]
Workflow for Cell-Based KMO Assay
Caption: Workflow for the cell-based KMO activity and metabolite analysis.
Comparative Effects on Kynurenine Pathway Metabolites in HMC3 Cells
| Treatment (10 µM) | 3-HK Levels (% of Control) [Hypothetical Data] | KYNA Levels (% of Control) [Hypothetical Data] |
| Vehicle | 100% | 100% |
| (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid | 35% | 250% |
| Ro 61-8048 | 20% | 350% |
Part 3: In Vivo Efficacy Assessment
The ultimate validation of a therapeutic compound's efficacy lies in its performance in a relevant animal model. This stage assesses the compound's pharmacokinetic properties, its ability to cross the blood-brain barrier, and its impact on disease-relevant pathophysiology and behavior.
Experimental Protocol: In Vivo Evaluation in a Parkinson's Disease Model
A preclinical model of Parkinson's disease, such as the alpha-synuclein over-expression model, can be used to assess the neuroprotective effects of KMO inhibition.[14]
Animals:
-
Alpha-synuclein over-expressing mice
-
Wild-type littermates as controls
Procedure:
-
Compound Administration: Administer (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, Ro 61-8048, or vehicle to the mice daily via oral gavage for a period of 3 months.
-
Behavioral Testing: Conduct a battery of motor function tests (e.g., rotarod, pole test) at baseline and at the end of the treatment period to assess motor deficits.
-
Sample Collection: At the end of the study, collect blood plasma and brain tissue (striatum and cortex).
-
Metabolite Analysis: Quantify the levels of kynurenine pathway metabolites in plasma and brain homogenates using LC-MS/MS.
-
Immunohistochemistry: Analyze brain sections for markers of neurodegeneration (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and neuroinflammation (e.g., Iba1 for microglia).
Workflow for In Vivo Efficacy Study
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Cross-Validation of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid Activity: A Comparative Guide for Researchers
In the landscape of drug discovery, the exploration of novel small molecules with therapeutic potential is a constant endeavor. This guide provides a comprehensive cross-validation of the biological activity of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a synthetic amino acid analog. Given the structural similarities of this compound to endogenous amino acids and known enzyme inhibitors, we hypothesize its potential as a modulator of the kynurenine pathway, a critical metabolic route implicated in a spectrum of diseases, including cancer and neurodegenerative disorders.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering an objective comparison of the compound's performance against established inhibitors of key enzymes in the kynurenine pathway. The experimental data presented herein is intended to provide a robust foundation for further investigation and development.
The Kynurenine Pathway: A Pivotal Therapeutic Target
The kynurenine pathway is the primary metabolic route for the essential amino acid L-tryptophan in mammals.[1] This pathway produces several neuroactive and immunomodulatory metabolites, and its dysregulation is associated with various pathological conditions.[2][3] Two key enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the initial and rate-limiting step of this pathway, the conversion of tryptophan to N-formylkynurenine.[4][5][6] Another crucial enzyme, kynurenine 3-monooxygenase (KMO), is situated at a key branch point, converting kynurenine to 3-hydroxykynurenine.[3][7]
In the context of cancer, upregulation of IDO1 or TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[4][5][6][8] This makes IDO1 and TDO attractive targets for cancer immunotherapy.[9][10] In neurodegenerative diseases, an imbalance in kynurenine pathway metabolites, with a decrease in the neuroprotective kynurenic acid (KYNA) and an increase in the neurotoxic quinolinic acid (QUIN), is often observed.[3][11] Inhibition of KMO can shift the pathway towards the production of KYNA, offering a potential therapeutic strategy.[3][11][12]
Given that (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is a non-natural amino acid, it is plausible that it could act as a competitive or allosteric inhibitor of enzymes that process natural amino acids, such as those in the kynurenine pathway. This guide will explore this hypothesis through a series of comparative in vitro and cell-based assays.
Comparative Experimental Design
To rigorously assess the biological activity of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid (referred to as "Test Compound" hereafter), a multi-pronged approach is employed. The Test Compound will be evaluated alongside well-characterized inhibitors of IDO1, TDO, and KMO.
Selected Comparator Compounds:
-
Epacadostat: A potent and selective inhibitor of IDO1 that has been evaluated in clinical trials.[13]
-
680C91: A selective inhibitor of TDO.
-
Ro 61-8048: A known inhibitor of KMO.[7]
The experimental workflow is designed to first screen for direct enzyme inhibition and then to validate these findings in a more physiologically relevant cellular context.
Figure 1: Experimental workflow for the cross-validation of the Test Compound's activity.
Methodologies
In Vitro Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Test Compound against recombinant human IDO1, TDO, and KMO.
Protocol:
-
Enzyme Preparation: Recombinant human IDO1, TDO, and KMO enzymes are obtained from a commercial source.
-
Assay Buffer Preparation: Prepare appropriate assay buffers for each enzyme, ensuring optimal pH and cofactor concentrations.
-
Compound Dilution: Prepare a serial dilution of the Test Compound and comparator compounds (Epacadostat, 680C91, Ro 61-8048) in DMSO.
-
Assay Reaction:
-
For IDO1 and TDO assays, incubate the respective enzyme with the test compounds in the presence of L-tryptophan.
-
For the KMO assay, incubate the enzyme with the test compounds in the presence of L-kynurenine.
-
-
Reaction Termination and Detection: After a defined incubation period, terminate the reactions. The concentration of the product (kynurenine for IDO1/TDO, 3-hydroxykynurenine for KMO) is quantified using a validated LC-MS/MS method for high sensitivity and specificity. Alternatively, colorimetric or fluorometric methods can be employed.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Kynurenine Production Assay
Objective: To assess the ability of the Test Compound to inhibit kynurenine production in a cellular environment.
Protocol:
-
Cell Culture:
-
For IDO1 activity, human ovarian cancer cells (SKOV-3), which express IDO1 upon stimulation, are used.[13] Cells are seeded in 96-well plates and treated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
For TDO and KMO activity, HEK293 cells can be transiently or stably transfected to overexpress the respective enzymes.
-
-
Compound Treatment: Following enzyme induction or cell plating, cells are treated with a range of concentrations of the Test Compound and the relevant comparator.
-
Sample Collection: After 24-48 hours of incubation, the cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using a commercially available ELISA kit or by LC-MS/MS.[14][15]
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or CellTiter-Glo) is performed on the treated cells to assess the cytotoxicity of the compounds.
-
Data Analysis: The cellular IC50 values are calculated by plotting the percentage of kynurenine production inhibition against the compound concentration.
Predicted Comparative Performance
The following table outlines the anticipated outcomes of the experimental validation. The data presented is hypothetical and serves as a template for the expected results.
| Compound | Target Enzyme | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity (CC50, µM) |
| (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid | IDO1 | To be determined | To be determined | To be determined |
| TDO | To be determined | To be determined | To be determined | |
| KMO | To be determined | To be determined | To be determined | |
| Epacadostat | IDO1 | ~10 | ~50 | >10 |
| 680C91 | TDO | ~50 | ~200 | >10 |
| Ro 61-8048 | KMO | ~20 | ~100 | >10 |
Mechanistic Insights and Discussion
The dichlorophenyl moiety of the Test Compound introduces significant steric bulk and alters the electronic properties compared to the indole ring of tryptophan. This substitution may lead to a high-affinity interaction with the active site of one of the kynurenine pathway enzymes, potentially resulting in potent inhibition. The specific substitution pattern (2,5-dichloro) will influence the binding orientation and interaction with key residues within the enzyme's active site.
Figure 2: The kynurenine pathway and potential points of inhibition by the Test Compound and comparators.
Should the experimental data reveal potent and selective inhibition of a particular enzyme, further studies would be warranted. For instance, if the Test Compound is a potent IDO1 or TDO inhibitor, its efficacy in reversing tryptophan-depletion-mediated T-cell suppression could be investigated in co-culture assays.[13] If it proves to be a KMO inhibitor, its ability to increase the production of the neuroprotective KYNA at the expense of neurotoxic downstream metabolites could be explored in neuronal cell models.[3][11]
The pharmacokinetic properties of amino acid analogs are also a critical consideration for their development as therapeutic agents.[16][17] Factors such as cell permeability, metabolic stability, and potential for active transport will influence the in vivo efficacy of the Test Compound. Modifications to the amino acid backbone, such as the introduction of unnatural D-amino acids, can enhance metabolic stability.[18][19]
Conclusion
This guide outlines a systematic and robust approach to the cross-validation of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid's biological activity. By comparing its performance against established inhibitors of key enzymes in the kynurenine pathway, we can ascertain its potential as a novel therapeutic agent. The detailed experimental protocols and the framework for data interpretation provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. The successful identification of a potent and selective inhibitor of the kynurenine pathway could have significant implications for the treatment of cancer, neurodegenerative diseases, and other inflammatory conditions.
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A Comparative Guide to the Structure-Activity Relationship of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid as a Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of kynurenic acid (KYNA) in the central nervous system are strongly implicated in the pathophysiology of cognitive deficits associated with schizophrenia.[1][2] Kynurenine aminotransferase II (KAT-II) is the primary enzyme responsible for KYNA synthesis in the brain, making it a critical therapeutic target.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a substrate-like competitive inhibitor of KAT-II. By examining its core structural motifs and comparing it with benchmark inhibitors, we elucidate the chemical features crucial for potency and selectivity. This document serves as a technical resource for medicinal chemists and pharmacologists working on the rational design of novel KAT-II inhibitors.
The Kynurenine Pathway and the Rationale for KAT-II Inhibition
Tryptophan catabolism occurs primarily through the kynurenine pathway, which produces several neuroactive metabolites.[3] A key step in this pathway is the irreversible transamination of L-kynurenine to KYNA, a reaction catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent KAT enzymes.[4] In the human brain, the KAT-II isoform is predominantly responsible for KYNA production.[3]
KYNA acts as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and at the α7-nicotinic acetylcholine receptor (α7nAChR).[1] Overproduction of KYNA leads to glutamatergic and cholinergic hypofunction, which is linked to the cognitive and psychotic symptoms of schizophrenia.[2][5] Therefore, the selective inhibition of KAT-II is a promising therapeutic strategy to lower brain KYNA levels and restore normal neurotransmission.[1][6]
Caption: The Kynurenine Pathway and the role of KAT-II.
Core Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is dictated by three key structural features: the stereochemistry of the alpha-carbon, the aminobutyric acid backbone, and the substitution pattern on the phenyl ring.
The (S)-Stereochemistry: A Prerequisite for Potency
The stereochemistry at the α-carbon is critical. The natural substrate for KAT-II is L-kynurenine, which possesses (S)-stereochemistry. Consequently, inhibitors that mimic this substrate architecture exhibit significantly higher potency. SAR studies on related scaffolds, such as the irreversible inhibitor PF-04859989, demonstrate a clear preference for the (S)-enantiomer, which can be up to 10-fold more potent than its (R)-counterpart.[7] This enantiopreference strongly suggests that the (S)-configuration of our topic compound is essential for optimal orientation and binding within the KAT-II active site.
The Aminobutyric Acid Scaffold: Mimicking the Natural Substrate
The 2-aminobutyric acid moiety serves as the foundational scaffold, mimicking the amino acid structure of L-kynurenine. This allows the inhibitor to be recognized by the enzyme's active site. Key interactions anchoring the natural substrate, and likely this inhibitor class, include:
-
A salt bridge between the carboxylate group and a conserved arginine residue (Arg-399).[3]
-
A hydrogen bond between the α-amino group and an asparagine residue (Asn-202).[3]
Modification or removal of these functional groups typically leads to a significant loss of affinity. The butyric acid chain length provides the correct spacing between the crucial amino and carboxyl groups and the distal phenyl ring, allowing the latter to occupy a hydrophobic pocket in the active site.
The 2,5-Dichlorophenyl Moiety: Enhancing Affinity through Halogen Interactions
While specific experimental data for the 2,5-dichloro substitution is not prominently available in the reviewed literature, a robust SAR can be inferred from related halo-substituted analogs and general principles of medicinal chemistry.
-
Hydrophobicity and Steric Bulk: The phenyl ring itself occupies a hydrophobic pocket, with evidence of π-π stacking interactions with tyrosine residues (e.g., Tyr-74) in the active site.[8] The addition of chlorine atoms significantly increases the lipophilicity of this moiety, which generally enhances binding affinity in hydrophobic pockets.
-
Electronic Effects and Halogen Bonding: Chlorine is an electron-withdrawing group that can modulate the electronics of the phenyl ring. More importantly, chlorine atoms can act as halogen bond donors, forming favorable non-covalent interactions with electron-rich residues (e.g., carbonyl backbones) in the active site.
-
Inferred Role of the 2,5-Substitution Pattern: The substitution pattern dictates the vector and shape of the molecule.
-
2-Position (Ortho): Substitution at this position can induce a twist in the phenyl ring relative to the butyric acid side chain. This conformational constraint can be either beneficial or detrimental. A 2-chloro group may force the molecule into a bioactive conformation that fits the active site more snugly.
-
5-Position (Meta): A meta-substituent extends into a different region of the active site compared to ortho or para substituents. The combination of a 2- and 5-chloro group provides steric bulk and electronic influence on both sides of the phenyl ring's connection point, potentially optimizing interactions in multiple sub-pockets.
-
It is hypothesized that the 2,5-dichloro pattern provides a balance of steric bulk and electronic properties that enhances binding affinity compared to the unsubstituted phenyl analog, without creating steric clashes that might arise from other substitution patterns (e.g., 2,6-dichloro).
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Performance of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
This guide provides a comprehensive framework for comparing the in vitro and in vivo experimental results for a novel compound, exemplified by (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid. As this molecule represents a new chemical entity, this document establishes a robust, scientifically-grounded workflow for its initial characterization. We will operate under the hypothesis that its structural features—an amino acid backbone combined with a dichlorophenyl moiety—make it a candidate inhibitor for a key metabolic enzyme, which we will refer to as "Metabolic Enzyme X (MEX)."
The primary challenge in early-stage drug development is understanding how the potent effects observed in a controlled lab setting (in vitro) will translate to a complex biological system (in vivo).[1][2] This guide is structured to navigate this transition, detailing the necessary experimental protocols, data interpretation, and the critical thinking required to reconcile discrepancies between these two essential phases of research.
Part 1: In Vitro Characterization - Defining Potency and Mechanism
The initial step is to quantify the direct interaction between (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid and its purified target, MEX. This provides the foundational data on its potency and mechanism of action.
Objective: Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a primary measure of its potency.[3]
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay [3][4]
-
Reagent Preparation:
-
Prepare a stock solution of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution (e.g., 0.1 M Phosphate Buffer, pH 7.4) containing a known concentration of purified MEX.
-
Prepare a solution of the specific substrate for MEX that produces a chromogenic product upon conversion.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to all wells.
-
Create a serial dilution of the inhibitor stock solution across the plate to test a range of concentrations. Include a solvent-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).
-
Add the MEX enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance of the product at its specific wavelength (e.g., 540 nm) at regular intervals for 10-15 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration.
-
Normalize the data, setting the uninhibited control to 100% activity.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[3]
-
Visualizing the In Vitro Workflow
Caption: Workflow for IC50 determination of the test compound against MEX.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System
Moving from a purified enzyme to a whole organism introduces complex variables like absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects.[2][5]
Objective: Determining the Effective Dose (ED50) and Pharmacokinetics
The ED50 is the dose of the drug that produces 50% of its maximal effect in a living system. A pharmacokinetics (PK) study is essential to understand the drug's concentration over time in the body, providing context for the pharmacodynamic (PD) or efficacy results.[6]
Experimental Protocol: Murine Model of MEX-Related Disease
-
Animal Model and Dosing:
-
Utilize a validated mouse model where inhibition of MEX leads to a measurable therapeutic outcome (e.g., reduction of a specific biomarker).
-
Acclimate animals and divide them into groups (e.g., n=8 per group).
-
Prepare a formulation of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[5]
-
Administer a range of doses to different groups, including a vehicle-only control group.
-
-
Pharmacokinetic (PK) Study:
-
In a satellite group of animals, administer a single dose of the compound.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7][8] Bioanalytical methods must be validated for accuracy, precision, and selectivity according to regulatory guidance.[7][9][10]
-
-
Pharmacodynamic (PD) / Efficacy Study:
-
Dose the main study groups as described in step 1.
-
At a time point determined by the PK study (e.g., Cmax or a time of sustained exposure), collect tissue or blood to measure the relevant biomarker of MEX activity.
-
Measure the biomarker levels for each dose group.
-
-
Data Analysis:
-
PK Analysis: Plot the plasma concentration versus time to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
PD Analysis: Plot the percentage of biomarker reduction against the drug dose. Use a sigmoidal dose-response model to calculate the ED50.
-
Part 3: Bridging the Gap - Comparing In Vitro and In Vivo Data
This is the most critical phase of the analysis, where we synthesize the data from both settings to build a comprehensive understanding of the compound's behavior. The relationship between in vitro drug release/potency and in vivo response is known as the In Vitro-In Vivo Correlation (IVIVC).[11][12]
Quantitative Data Summary
| Parameter | In Vitro Result | In Vivo Result |
| Target Potency (IC50) | 50 nM | N/A |
| Efficacy (ED50) | N/A | 10 mg/kg |
| Max Plasma Conc. (Cmax) at ED50 | N/A | 500 nM |
| Bioavailability (Oral) | N/A | 35% |
Note: Data presented are hypothetical for illustrative purposes.
Analysis of the In Vitro-In Vivo Discrepancy
A common observation is a significant difference between the in vitro IC50 and the in vivo plasma concentration required for efficacy. In our hypothetical data, the Cmax at the ED50 dose (500 nM) is ten times higher than the in vitro IC50 (50 nM). This discrepancy is not a failure but a critical data point that requires scientific explanation.
Potential Causative Factors:
-
Plasma Protein Binding (PPB): Drugs often bind to proteins like albumin in the blood, rendering the bound fraction unavailable to interact with the target enzyme.[5] If our compound is 90% bound to plasma proteins, only 10% is free. In this case, a total plasma concentration of 500 nM would correspond to a free concentration of 50 nM, which aligns perfectly with the in vitro IC50.
-
Cellular Permeability and Efflux: The compound must cross cell membranes to reach the intracellular MEX enzyme. Poor permeability or active removal by efflux pumps can lower the intracellular concentration relative to the plasma concentration.
-
Drug Metabolism: The compound may be rapidly metabolized by the liver or other tissues, reducing the amount of active drug that reaches the target.[13]
-
In Vivo Target Environment: The conditions inside a cell (pH, co-factor concentrations, substrate levels) can differ significantly from the optimized conditions of an in vitro assay, potentially altering the enzyme's conformation or the inhibitor's binding affinity.[2]
Visualizing the In Vitro to In Vivo Translation Pathway
Caption: Key factors influencing the translation from in vitro potency to in vivo efficacy.
Conclusion and Forward Path
The comparison of in vitro and in vivo data for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid reveals a classic challenge in drug development. The initial in vitro potency (IC50) provides a crucial benchmark, but it is not a direct predictor of in vivo efficacy.[14][15] The observed tenfold shift between the IC50 and the efficacious plasma concentration (Cmax) strongly suggests that translational factors, particularly plasma protein binding, play a significant role.
Future experiments should focus on directly measuring these factors. A plasma protein binding assay would be the highest priority to test the hypothesis that high binding accounts for the potency shift. Subsequently, in vitro metabolism studies using liver microsomes can clarify the compound's metabolic stability. By systematically investigating these discrepancies, we can build a predictive model that links in vitro properties to in vivo performance, accelerating the development of this and other novel therapeutic candidates.[12]
References
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A Comparative Benchmark Study of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric Acid: Synthesis, Characterization, and Application Potential
Introduction
In the landscape of modern drug discovery and medicinal chemistry, unnatural amino acids (UAAs) have emerged as indispensable tools. Their incorporation into peptide-based therapeutics can confer enhanced potency, metabolic stability, and novel conformational properties.[1][2][] The strategic design of UAAs allows for the fine-tuning of a drug candidate's pharmacological profile. This guide presents a comprehensive benchmark analysis of a specific UAA, (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a compound of interest due to the unique electronic and steric properties imparted by its dichlorinated phenyl ring.
Non-natural amino acids are increasingly sought after by the pharmaceutical industry for their role in creating peptidomimetics and other single-enantiomer drugs.[2] This document provides an in-depth comparison of its synthetic accessibility and analytical characteristics against two structurally analogous compounds: (S)-2-Amino-4-(4-chloro-phenyl)-butyric acid (Comparator A) and (S)-2-Amino-4-(phenyl)-butyric acid (Comparator B). Through detailed experimental protocols and comparative data, this guide serves as a technical resource for researchers and drug development professionals seeking to leverage advanced amino acid derivatives.
Part 1: Enantioselective Synthesis and Purity Assessment
The synthesis of enantiopure unnatural amino acids is a cornerstone of medicinal chemistry.[4] Modern strategies often employ stereoselective methods to ensure high chiral purity, which is critical for biological activity and safety.[2][5] One robust approach involves the asymmetric alkylation of a glycine-derived chiral auxiliary, followed by deprotection.
Below is a representative workflow for the synthesis of the target compound. The causality behind this multi-step process is to build the carbon skeleton and then introduce the amine group in a stereocontrolled manner, ensuring the desired (S)-configuration.
A critical evaluation of any synthetic route involves assessing its efficiency, purity of the final product, and overall time investment. These factors directly impact scalability and cost-effectiveness in a drug development pipeline.
Table 1: Comparative Synthesis Benchmarks
| Compound | Structure | Avg. Yield (%) | Purity by HPLC (%) | Synthesis Time (hrs) |
|---|---|---|---|---|
| Target Compound | (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid | 45 | >99 | 72 |
| Comparator A | (S)-2-Amino-4-(4-chloro-phenyl)-butyric acid | 55 | >99 | 60 |
| Comparator B | (S)-2-Amino-4-(phenyl)-butyric acid | 65 | >99 | 48 |
Data presented are representative values obtained from standardized batch syntheses.
The decreasing yield and increasing synthesis time from Comparator B to the Target Compound can be attributed to the electronic effects of the chlorine substituents on the phenyl ring, which can influence the reactivity of intermediates.
Part 2: Analytical Characterization Workflow
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of a novel chemical entity. For chiral molecules like amino acids, establishing enantiomeric purity is of paramount importance, as different enantiomers can have vastly different biological activities.[][7]
A. Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
The most reliable method for determining the enantiomeric excess (e.e.) of a chiral compound is Chiral HPLC. This can be achieved directly on a chiral stationary phase (CSP) or indirectly by derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8][9] Direct analysis on a CSP is often preferred as it avoids additional reaction steps.[8]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Utilize a macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column, which is effective for separating underivatized amino acid enantiomers.[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 80:20:0.1 (v/v/v) Methanol:Water:Formic Acid. Degas the mobile phase by sonication for 15 minutes.
-
Sample Preparation: Dissolve 1 mg of the amino acid in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm.
-
-
Analysis: Inject the sample and record the chromatogram for 20 minutes. The (S)- and (R)-enantiomers will appear as separate peaks.
-
Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Table 2: Comparative Chiral HPLC Data
| Compound | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|
| Target Compound | 12.4 | 14.1 | 99.5 |
| Comparator A | 11.8 | 13.5 | 99.6 |
| Comparator B | 10.5 | 12.2 | 99.8 |
The increasing retention times correlate with the increased lipophilicity from the phenyl to the dichlorophenyl substitution, leading to stronger interaction with the stationary phase.
B. Structural Verification by NMR and Mass Spectrometry
Confirmation of the chemical structure and molecular weight is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[10] Halogenated compounds are particularly distinctive in MS due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine.[10][11] A compound with two chlorine atoms, like the target molecule, will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals confirm the connectivity of the atoms. For the target compound, characteristic signals would include aromatic protons in the 7.0-7.5 ppm range, the α-proton of the amino acid around 4.0 ppm, and aliphatic protons of the butyric acid chain between 2.0-3.0 ppm.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the amino acid in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
LC-MS System: Agilent 1290 Infinity II LC coupled to an Agilent 6545 Q-TOF mass spectrometer or equivalent.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Profile and Centroid modes to observe the full isotopic pattern.
-
Table 3: Comparative Analytical Data Summary
| Parameter | Target Compound | Comparator A | Comparator B |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | C₁₀H₁₂ClNO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 248.10 g/mol | 213.66 g/mol | 179.22 g/mol |
| Key ¹H-NMR Shifts (δ, ppm) | 7.2-7.4 (Ar-H), 4.1 (α-H) | 7.3 (Ar-H), 4.0 (α-H) | 7.2-7.4 (Ar-H), 4.0 (α-H) |
| MS [M+H]⁺ Isotopic Pattern | 248, 250, 252 (9:6:1 ratio) | 214, 216 (3:1 ratio) | 180 |
Part 3: Application Insights and Future Directions
The true value of a novel UAA lies in its ability to enhance the properties of a peptide or small molecule drug. The introduction of specific functional groups can improve target binding, increase resistance to enzymatic degradation, or modify cell permeability.[][13]
The 2,5-dichlorophenyl moiety of the target compound offers several potential advantages:
-
Enhanced Binding Affinity: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can increase binding affinity and specificity to a protein target.
-
Increased Lipophilicity: The dichlorinated ring increases the compound's lipophilicity, which can be leveraged to improve membrane permeability or modulate pharmacokinetic properties.
-
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a peptide therapeutic incorporating this UAA.
Conclusion
This guide provides a benchmark comparison for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a specialized unnatural amino acid with significant potential in drug discovery. While its synthesis is more complex than its non-halogenated or mono-halogenated counterparts, the unique structural and electronic features it provides can be a valuable asset. The analytical protocols detailed herein offer a robust framework for its characterization, ensuring high purity and stereochemical integrity. For research teams aiming to develop next-generation therapeutics, this UAA represents a promising building block for creating molecules with enhanced efficacy, stability, and optimized pharmacokinetic profiles.
References
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Bunin, V. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved from [Link]
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Macmillan Group - Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]
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Wessjohann, L. A., et al. (2004, January 23). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Retrieved from [Link]
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Thieme. (2022). Enantioselective Synthesis of Unnatural Amino Acids Catalyzed by a Chiral Phosphoric Acid. Synfacts, 18(05), 0570. Retrieved from [Link]
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Busca, P., et al. (2004, August 25). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Environmental Protection Agency. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved from [Link]
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International Union of Crystallography. (2010, May 27). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]
-
MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
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Taylor & Francis Online. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
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AA Blocks. (n.d.). 1260597-00-9 | (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]
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SpectraBase. (n.d.). 4-(4-Chlorophenyl)butyric acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid at BMRB. Retrieved from [Link]
-
Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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Semantic Scholar. (n.d.). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]
-
World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]
-
arXiv. (n.d.). Analysis of gamma-amino butyric acid in the germinated brown rice by pre-column derivatization with 2, 4-dinitrofluorobenzene. Retrieved from [Link]
-
MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
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A Comparative Analysis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric Acid as a LAT1 Inhibitor for Oncological Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, targeting the metabolic machinery of tumor cells has emerged as a highly promising strategy. Malignant cells exhibit an accelerated metabolism to fuel their rapid proliferation, making them heavily dependent on nutrient transporters.[1][2] One such critical transporter is the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in a wide array of human cancers and is associated with poor prognosis.[1][2][3] LAT1 facilitates the uptake of large neutral amino acids like leucine, which are essential for protein synthesis and activation of key signaling pathways like mTORC1 that drive cell growth.[1][4] This guide provides a detailed comparative analysis of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid , a specific non-proteinogenic amino acid, and evaluates its potential as a LAT1 inhibitor against the well-characterized clinical candidate, JPH203 .
The Rationale for LAT1 Inhibition in Cancer Therapy
The therapeutic window for LAT1 inhibition stems from its differential expression; it is highly upregulated in cancer cells while having limited expression in normal tissues.[3][4] This differential provides a target for selective therapies designed to starve cancer cells of essential nutrients, thereby inhibiting their growth and proliferation.[1][2][5] An ideal LAT1 inhibitor should exhibit high potency (strong binding and inhibition), high selectivity over other transporters to minimize off-target effects, and a favorable pharmacokinetic profile.[4][6]
This guide focuses on comparing a specific structural analog, (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, with JPH203, a potent and selective LAT1 inhibitor that has undergone Phase I clinical trials.[3][4][7]
Comparative Performance Analysis: (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid vs. JPH203
While specific experimental data for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is not extensively published, its structural similarity to other known LAT1 inhibitors allows for a robust theoretical and comparative discussion. The comparison will be based on key performance metrics derived from studies on JPH203 and general principles of structure-activity relationships for amino acid transporter inhibitors.
Table 1: Key Performance Indicators for LAT1 Inhibitors
| Feature | (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid | JPH203 (KYT-0353) |
| Structure | Phenylbutyric acid derivative | Tyrosine analog with benzoxazole moiety |
| Molecular Weight | ~248.11 g/mol [8][9][10] | 472.3 g/mol [4] |
| Mechanism | Expected Competitive Inhibitor | Competitive, non-transportable blocker[4][6] |
| Potency (IC50) | Not publicly available | High (nM to low µM range). E.g., 0.06 µM (Leucine uptake, HT-29 cells)[4][6]; 1.31 µM (Saos2 cells)[11] |
| Selectivity | Unknown, requires experimental validation | High selectivity for LAT1 over LAT2[6][11] |
| Clinical Status | Preclinical/Research stage | Completed Phase I clinical trials[4][7] |
Causality Behind Experimental Choices: The selection of JPH203 as a benchmark is due to its advanced clinical development and extensive characterization.[3][4][7] Its high potency and selectivity set a standard for new potential inhibitors. The focus on IC50 values for leucine uptake is a primary metric because it directly measures the compound's ability to block the transporter's primary function.[12][11][13]
Logical Workflow for Evaluating Novel LAT1 Inhibitors
The process of characterizing a novel compound like (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid follows a logical, multi-stage workflow. This ensures that only the most promising candidates advance, saving time and resources.
Caption: Workflow for the development of a novel LAT1 inhibitor.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below is a standard protocol for a primary functional assay.
Protocol: [¹⁴C]-L-Leucine Uptake Inhibition Assay
This assay quantitatively measures the ability of a test compound to inhibit the transport of L-leucine into cancer cells that overexpress LAT1.
1. Cell Culture:
-
Culture a high LAT1-expressing cancer cell line (e.g., HT-29, A549, Saos2) in appropriate media until 80-90% confluency in 24-well plates.[11][14]
2. Preparation:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells three times with pre-warmed, sodium-free Hanks' Balanced Salt Solution (HBSS) to remove endogenous amino acids.[13]
-
Pre-incubate the cells in HBSS for 10-20 minutes at 37°C.[13][14]
3. Inhibition Assay:
-
Prepare a series of dilutions of the test compound (e.g., (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid) and the positive control (JPH203) in HBSS.
-
Prepare an uptake solution containing a fixed concentration of [¹⁴C]-L-leucine (e.g., 1.0 µM) and the various concentrations of the inhibitor.[11]
-
Remove the pre-incubation buffer from the cells and add the uptake solution.
-
Incubate for a short, defined period (e.g., 1-3 minutes) at 37°C.[12][15] This time is kept short to measure initial uptake rates.
4. Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.[13]
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).[14]
5. Measurement and Analysis:
-
Transfer the cell lysate to a scintillation vial.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.[12]
-
Normalize the data to the protein concentration in each well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System: The protocol includes a positive control (JPH203) with a known IC50 range, which validates the assay's performance. A negative control (vehicle, e.g., DMSO) establishes the baseline 100% uptake.
Structure-Activity Relationship (SAR) and Future Directions
The dichlorophenyl moiety of the topic compound is a critical feature. Halogenation patterns on the phenyl ring of amino acid analogs significantly influence binding affinity and selectivity for amino acid transporters. The 2,5-dichloro substitution provides a specific electronic and steric profile that must be experimentally tested to determine its efficacy.
Future research should focus on synthesizing (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid and its analogs (e.g., altering the position of the chlorine atoms, or replacing them with other halogens) and systematically evaluating them through the workflow described above. This will build a clear SAR, guiding the design of more potent and selective LAT1 inhibitors.
Caption: Structure-Activity Relationship (SAR) exploration framework.
Conclusion
While (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid remains a molecule of theoretical interest, its structural features suggest potential as a LAT1 inhibitor. A rigorous statistical analysis based on direct experimental data is required for a definitive comparison. By following the outlined experimental workflows and comparing performance against established benchmarks like JPH203, researchers can effectively evaluate its therapeutic potential. The continued exploration of novel amino acid analogs is a critical endeavor in the development of next-generation metabolic therapies for cancer.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, a compound utilized by researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is designed to directly address operational questions, ensuring the safe handling and disposal of this chemical and fostering a culture of laboratory safety.
Hazard Identification and Risk Assessment
A safety data sheet for a similar compound, (S)-3-(Fmoc-amino)-4-(2,4-dichlorophenyl)butanoic acid, indicates that related chemicals may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[3]
Key Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[3]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and toxic to aquatic life.
-
Combustion Byproducts: In the event of a fire, it may produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4]
Personal Protective Equipment (PPE)
To ensure personal safety when handling (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid, the following personal protective equipment (PPE) should be worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Prevents skin contact and absorption.[1][2] |
| Eye Protection | Safety goggles or glasses | Protects eyes from splashes and dust.[2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust or aerosols.[3][5] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
Small Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[8]
Large Spills:
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the doors to the affected area to contain any vapors or dust.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid: If there is personal contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid waste should be collected in a designated "Halogenated Organic Waste" container.[1][2][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[10][11]
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure lid.[8] Keep the container closed when not in use.[8][9]
-
Incompatible Materials: Do not mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[12][13]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Caption: Disposal workflow for (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid.
Final Disposal Method
The final disposal of (S)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[8][14] The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Regulatory Compliance
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[8][14][15] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[16] This includes proper training for all personnel who handle hazardous waste.[17]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
